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3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid Documentation Hub

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  • Product: 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid
  • CAS: 438219-27-3

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid

This is an in-depth technical guide for 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid (CAS 438219-27-3), a specialized biaryl ether intermediate used in medicinal chemistry for the synthesis of kinase inhibitors, GPCR...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid (CAS 438219-27-3), a specialized biaryl ether intermediate used in medicinal chemistry for the synthesis of kinase inhibitors, GPCR ligands, and metabolic enzyme modulators.

CAS Registry Number: 438219-27-3 Chemical Formula: C₁₅H₁₃NO₅ Molecular Weight: 287.27 g/mol [1]

Executive Summary

3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid is a high-value pharmacophore building block characterized by a biaryl ether scaffold . It serves as a critical intermediate in the design of small-molecule drugs, particularly those targeting receptor tyrosine kinases (RTKs) and nuclear receptors (e.g., PPARs) . Its structural duality—featuring a reactive carboxylic acid tail and a nitro-substituted aryl head—allows for divergent synthesis: the acid can be coupled to amines to form amides, while the nitro group can be reduced to an aniline, unlocking a pathway to urea-based kinase inhibitors (e.g., Sorafenib analogs).

This guide details the physicochemical properties, synthetic routes, and experimental protocols for utilizing this compound in drug discovery workflows.

Chemical Architecture & Properties

The compound features a meta-substituted benzoic acid linked via a methylene bridge to a 3-methyl-4-nitrophenol moiety. This specific arrangement is non-trivial; the meta positioning of the linker on the benzoic acid ring often improves metabolic stability and solubility compared to para analogs in drug candidates.

Physicochemical Profile
PropertyValueRelevance
Appearance Off-white to pale yellow solidVisual purity indicator (nitro groups often impart yellow color).
Melting Point 185–190 °C (Predicted)High melting point indicates stable crystal lattice, suitable for solid handling.
pKa (Acid) ~4.2 (Carboxyl)Ionized at physiological pH; good solubility in basic buffers.
LogP ~3.1Lipophilic; likely requires DMSO for stock solutions (10–20 mM).
H-Bond Donors 1 (COOH)Key interaction point for protein binding pockets.
H-Bond Acceptors 5 (NO₂, Ether, COOH)Facilitates hydrogen bonding networks in active sites.

Synthesis & Manufacturing

The synthesis of CAS 438219-27-3 typically follows a convergent Williamson Ether Synthesis strategy. This route is preferred for its scalability and the avoidance of harsh conditions that could degrade the nitro group.

Core Synthetic Pathway (DOT Visualization)

The following diagram illustrates the stepwise construction of the biaryl ether scaffold, starting from commercially available precursors.

SynthesisRoute SM1 Methyl 3-(bromomethyl)benzoate (Electrophile) Intermediate Methyl 3-[(3-methyl-4-nitrophenoxy)methyl]benzoate (Ester Intermediate) SM1->Intermediate + K2CO3, Acetone/DMF Reflux, 4-6h SM2 3-Methyl-4-nitrophenol (Nucleophile) SM2->Intermediate Product 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid (CAS 438219-27-3) Intermediate->Product LiOH, THF/H2O Hydrolysis

Figure 1: Convergent synthesis route via Williamson ether coupling followed by ester hydrolysis.

Detailed Experimental Protocol

Step 1: Ether Coupling

  • Reagents : Dissolve 3-methyl-4-nitrophenol (1.0 eq) and Methyl 3-(bromomethyl)benzoate (1.1 eq) in anhydrous DMF.

  • Base : Add Potassium Carbonate (

    
    , 2.0 eq) to act as the proton scavenger.
    
  • Reaction : Heat the mixture to 60°C under

    
     atmosphere for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
    
  • Workup : Pour into ice water. The ester intermediate typically precipitates. Filter and wash with water.

Step 2: Hydrolysis

  • Reagents : Suspend the ester intermediate in a THF:Water (3:1) mixture.

  • Base : Add Lithium Hydroxide Monohydrate (LiOH·

    
    , 3.0 eq).
    
  • Reaction : Stir at room temperature for 12 hours.

  • Acidification : Carefully acidify with 1M HCl to pH ~3. The target acid (CAS 438219-27-3) will precipitate.

  • Purification : Recrystallize from Ethanol/Water if necessary to remove trace phenols.

Biological Applications & Reactivity

This compound is rarely the final drug; rather, it is a versatile scaffold used to generate libraries of bioactive molecules.

Kinase Inhibitor Design (The "Aniline" Route)

The nitro group is a "masked" aniline. Reducing it yields 3-[(4-amino-3-methylphenoxy)methyl]benzoic acid , a precursor to urea-based kinase inhibitors.

  • Mechanism : The resulting aniline reacts with isocyanates to form diaryl ureas, a motif found in drugs like Sorafenib and Regorafenib .

  • Target Specificity : The "methyl-phenoxy" moiety provides steric bulk that can fill hydrophobic pockets in the kinase ATP-binding site (e.g., the "gatekeeper" region).

GPCR Ligand Design (The "Acid" Route)

The carboxylic acid tail mimics fatty acids, making this scaffold relevant for Free Fatty Acid Receptors (FFARs/GPR40) or PPAR agonists.

  • Mechanism : The acid group forms a salt bridge with arginine residues (e.g., Arg258 in GPR40).

  • Derivatization : Amidation of the acid with piperidines or piperazines creates modulators for chemokine receptors (e.g., CCR antagonists).

Reactivity Flowchart (DOT Visualization)

Reactivity Core CAS 438219-27-3 (Core Scaffold) NitroRed Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Core->NitroRed AcidCoup Amide Coupling (HATU/EDC + Amine) Core->AcidCoup Aniline Aniline Derivative (Nucleophilic Handle) NitroRed->Aniline Urea Diaryl Urea (Kinase Inhibitors) Aniline->Urea + Isocyanate Amide Amide Derivative (GPCR Ligands) AcidCoup->Amide

Figure 2: Divergent synthetic utility of the scaffold for generating distinct pharmacological classes.

Safety & Handling

Hazard Class : Irritant (Skin/Eye). Signal Word : Warning.

  • Handling : The presence of the nitro group renders the compound potentially energetic, though the benzoic acid moiety stabilizes it. Avoid heating dry solids above 200°C.

  • Storage : Store at +2°C to +8°C in a dry, dark environment. The ether linkage is stable, but the carboxylic acid can form salts if exposed to basic fumes.

  • Disposal : Incineration is recommended due to the aromatic nitro group, which can be toxic to aquatic life if released untreated.

References

  • Chemical Identity & Properties : ChemScene Product Catalog, "3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid (CAS 438219-27-3)".[1][2][3] Available at:

  • Synthetic Methodology (Williamson Ether): Journal of Medicinal Chemistry, General procedures for biaryl ether synthesis.
  • Commercial Availability : BLD Pharm, "3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid".[1][4] Available at: [1]

  • Scaffold Relevance: Bioorganic & Medicinal Chemistry Letters, "Structure-activity relationships of diaryl ether-based kinase inhibitors". (General reference for scaffold utility).

Sources

Exploratory

Chemical properties of 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid

An In-depth Technical Guide to the Chemical Properties of 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid Introduction: A Molecule of Synthetic Interest 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid is a polysubstitute...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid

Introduction: A Molecule of Synthetic Interest

3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid is a polysubstituted aromatic compound featuring a unique combination of functional groups: a carboxylic acid, a nitro group, and an ether linkage. This architecture makes it a molecule of significant interest for professionals in drug discovery and materials science. The carboxylic acid moiety provides a handle for forming amides and esters, modulating solubility and pharmacokinetic properties. The nitro group is a versatile precursor for an amino group, opening pathways to a vast array of derivatives, and is known to be a pharmacophore in its own right in various therapeutic areas.[1][2] The diaryl ether-like structure provides a semi-rigid backbone, a common motif in bioactive molecules.

This guide provides a predictive yet scientifically grounded exploration of this compound, covering its synthesis, physicochemical properties, spectroscopic signature, reactivity, and potential biological relevance.

Proposed Synthetic Pathway

A logical and efficient synthesis of the target compound can be envisioned via a two-step process commencing with commercially available starting materials. The core transformations involve a Williamson ether synthesis to construct the key C-O-C bond, followed by saponification to unmask the carboxylic acid.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification A 3-Methyl-4-nitrophenol C Methyl 3-[(3-methyl-4-nitrophenoxy)methyl]benzoate A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) B Methyl 3-(bromomethyl)benzoate B->C D Methyl 3-[(3-methyl-4-nitrophenoxy)methyl]benzoate E 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid D->E 1. NaOH (aq) 2. HCl (aq) G start Methyl m-toluate product Methyl 3-(bromomethyl)benzoate start->product Reflux reagents N-Bromosuccinimide (NBS) AIBN (initiator) Solvent (e.g., CCl₄) reagents->product

Caption: Synthesis of the key intermediate, Methyl 3-(bromomethyl)benzoate.

Experimental Protocol: Synthesis of Methyl 3-(bromomethyl)benzoate [3]1. Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl m-toluate (1 equivalent) in a suitable nonpolar solvent such as carbon tetrachloride (CCl₄) or cyclohexane. 2. Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN, ~0.02 equivalents). 3. Reaction: Heat the mixture to reflux. The reaction can be monitored by TLC or ¹H NMR by observing the disappearance of the methyl singlet of the starting material and the appearance of the benzylic CH₂Br singlet. 4. Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. 5. Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization. [3]

Core Synthesis and Final Deprotection

Experimental Protocol: Synthesis of 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid

  • Step 1: Williamson Ether Synthesis [4][5][6] 1. Setup: To a solution of 3-methyl-4-nitrophenol (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add a weak base such as potassium carbonate (K₂CO₃, 1.5 equivalents). Stir the mixture at room temperature for 30 minutes to form the phenoxide. 2. Reagent Addition: Add a solution of methyl 3-(bromomethyl)benzoate (1.1 equivalents) in DMF dropwise to the reaction mixture. 3. Reaction: Heat the reaction to 60-80 °C and stir until TLC analysis indicates the consumption of the starting phenol. 4. Workup: Cool the reaction to room temperature and pour it into ice water. The ester product may precipitate or can be extracted with an organic solvent like ethyl acetate. 5. Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude methyl 3-[(3-methyl-4-nitrophenoxy)methyl]benzoate can be purified by flash chromatography.

  • Step 2: Saponification (Ester Hydrolysis)

    • Setup: Dissolve the purified methyl ester from the previous step in a mixture of methanol and aqueous sodium hydroxide (e.g., 2M NaOH).

    • Reaction: Heat the mixture to reflux and stir for 1-3 hours, monitoring the reaction by TLC until the starting ester is consumed.

    • Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

    • Acidification: Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~2. The target carboxylic acid should precipitate as a solid.

    • Isolation & Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water. [7][8]

Predicted Physicochemical and Spectroscopic Properties

The properties of the target molecule are predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationJustification
Molecular Formula C₁₅H₁₃NO₅Derived from chemical structure.
Molecular Weight 287.27 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solidTypical for nitroaromatic compounds.
Melting Point >150 °CThe presence of a carboxylic acid allows for strong hydrogen bonding (dimerization), and the rigid aromatic structure contributes to a relatively high melting point.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethanol).The carboxylic acid provides some water solubility, but the large, nonpolar aromatic core dominates. Solubility in water will increase significantly at basic pH due to salt formation. [9]
pKa ~4-5The pKa is expected to be similar to benzoic acid, with minor influence from the distant ether and nitro substituents. [10]
Spectroscopic Signature

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0broad singlet1H-COOHCarboxylic acid protons are highly deshielded and often very broad.
~8.10doublet1HAr-HProton on the nitrophenol ring, ortho to the nitro group.
~8.05singlet1HAr-HProton on the benzoic acid ring, between the two substituents.
~7.90doublet1HAr-HProton on the benzoic acid ring, ortho to the carboxyl group.
~7.65triplet1HAr-HProton on the benzoic acid ring, meta to both substituents.
~7.55doublet1HAr-HProton on the benzoic acid ring, ortho to the CH₂ group.
~7.20doublet1HAr-HProton on the nitrophenol ring, ortho to the ether oxygen.
~5.30singlet2H-O-CH₂-ArBenzylic protons adjacent to the ether oxygen are deshielded. [11]
~2.30singlet3HAr-CH₃Aromatic methyl group protons.

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~167-COOHCarboxylic acid carbonyl carbon.
~160Ar-C (quaternary)Aromatic carbon of the nitrophenol ring attached to the ether oxygen.
~142Ar-C (quaternary)Aromatic carbon of the nitrophenol ring attached to the nitro group.
~138Ar-C (quaternary)Aromatic carbon of the benzoic acid ring attached to the CH₂ group.
~131Ar-C (quaternary)Aromatic carbon of the benzoic acid ring attached to the carboxyl group.
~125-135Ar-CHAromatic methine carbons from both rings.
~115-120Ar-CHAromatic methine carbons of the nitrophenol ring.
~70-O-CH₂-ArBenzylic ether carbon. [11]
~20Ar-CH₃Aromatic methyl carbon.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensity/ShapeRationale
3300-2500O-H stretch (Carboxylic Acid)Strong, Very BroadCharacteristic of hydrogen-bonded carboxylic acid dimers. [12]
~3030C-H stretch (Aromatic)MediumTypical for sp² C-H bonds on a benzene ring. [13]
~1700C=O stretch (Carboxylic Acid)Strong, SharpCarbonyl stretch, position influenced by conjugation and H-bonding. [12]
1550-1475N-O asymmetric stretchStrongHighly characteristic and intense band for aromatic nitro compounds. [14][15][16]
1360-1290N-O symmetric stretchStrongThe second highly characteristic band for aromatic nitro compounds. [14][15][16]
~1250 & ~1050C-O stretch (Aryl Ether)StrongAsymmetric and symmetric C-O-C stretching modes. [17]

Table 5: Predicted Mass Spectrometry Fragmentation

m/z ValuePossible FragmentRationale
287[M]⁺Molecular ion peak.
270[M - OH]⁺Loss of hydroxyl radical from the carboxylic acid. [18]
242[M - COOH]⁺Loss of the carboxyl group as a radical. [18]
152[C₇H₇NO₃]⁺Cleavage of the benzylic C-O bond, forming the 3-methyl-4-nitrophenoxy cation.
135[C₈H₇O₂]⁺Cleavage of the ether C-O bond, forming the 3-(carboxymethyl)phenyl cation.
77[C₆H₅]⁺Loss of the carboxyl group and subsequent fragmentation of the benzoic acid ring. [18]

Chemical Reactivity and Potential Transformations

The molecule's functionality allows for selective chemical modifications at several sites.

G cluster_0 Reactions of the Carboxylic Acid cluster_1 Reactions of the Nitro Group A Esterification (e.g., ROH, H⁺) B Amidation (e.g., RNH₂, coupling agent) C Reduction to Amine (e.g., H₂, Pd/C or SnCl₂) Start 3-[(3-Methyl-4-nitrophenoxy) methyl]benzoic acid Start->A Start->B Start->C

Caption: Key potential transformations of the target molecule.

  • At the Carboxylic Acid Group: This group is a prime site for derivatization. Standard Fischer esterification with an alcohol under acidic catalysis will yield the corresponding ester. More efficiently, the carboxylic acid can be converted to an acid chloride (using SOCl₂ or (COCl)₂) and then reacted with an amine to form an amide. Peptide coupling reagents (e.g., DCC, HATU) offer a mild route to amides directly.

  • At the Nitro Group: The nitro group is readily reduced to a primary amine. This transformation is fundamental as it dramatically alters the electronic properties of the phenoxy ring and provides a nucleophilic site for further derivatization (e.g., acylation, sulfonylation). Common and effective reducing agents include catalytic hydrogenation (H₂ over Pd/C) or chemical reductants like tin(II) chloride (SnCl₂) in acidic media.

  • At the Aromatic Rings: Both aromatic rings are generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the nitro and carboxylic acid groups. However, reactions under forcing conditions might be possible. The amino derivative formed after nitro reduction would strongly activate the phenoxy ring towards electrophilic substitution.

Hypothesized Biological Activity

While no biological data exists for this specific molecule, the chemical motifs present suggest several areas for investigation.

  • Antimicrobial Activity: The nitroaromatic scaffold is present in numerous antibacterial and antiparasitic drugs. [2][19][20]The nitro group can undergo bioreduction within microbial cells to generate reactive nitrogen species that are toxic to the organism. [2]Therefore, it is plausible that this compound could exhibit activity against various pathogens.

  • Anti-inflammatory Activity: Many benzoic acid derivatives, including the well-known nonsteroidal anti-inflammatory drugs (NSAIDs), function by inhibiting enzymes like cyclooxygenase (COX). The general structure of an aromatic carboxylic acid linked to another aromatic ring via a flexible linker is a common feature in this class of drugs. [21]* Other Potential Activities: Phenoxy-based structures are found in compounds with a wide range of activities. The overall structure could be explored for antioxidant, herbicidal, or other therapeutic applications. [22]

Analytical and Purification Protocols

Rigorous purification and analysis are critical for any subsequent research.

Purification by Recrystallization

Protocol:

  • Solvent Screening: Identify a suitable solvent or solvent pair for recrystallization. An ideal system would be one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).

  • Dissolution: Dissolve the crude, dried solid in a minimal amount of the hot solvent to create a saturated solution.

  • Decolorization (Optional): If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution briefly heated before being filtered hot through celite to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry thoroughly under vacuum.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Protocol: [23]1. Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is appropriate. 2. Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water, Solvent A) and an organic solvent (e.g., acetonitrile or methanol, Solvent B) is recommended. A typical gradient might run from 30% B to 95% B over 15-20 minutes. The acidic modifier is used to suppress the ionization of the carboxylic acid, leading to better peak shape. 3. Flow Rate: 1.0 mL/min. 4. Detection: UV detection at a wavelength where the nitroaromatic and benzoic acid chromophores absorb strongly, likely around 254 nm or 270 nm. 5. Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. 6. Analysis: Inject a small volume (e.g., 10 µL) and integrate the peak area to determine purity as a percentage of the total area of all detected peaks.

Conclusion

3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid represents a synthetically accessible molecule with a rich chemical functionality. While this guide provides a predictive framework, it is built upon the solid foundation of established organic chemistry principles. The proposed synthetic route is robust, and the predicted spectroscopic and physicochemical properties offer a clear roadmap for its characterization. The dual reactivity of the carboxylic acid and nitro groups makes this compound a versatile building block for creating libraries of more complex molecules, particularly for screening in pharmaceutical and agrochemical research. Experimental validation of the properties and biological activities hypothesized in this guide will be a valuable contribution to the field.

References

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  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids - Chempedia. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Natalia, D., et al. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. ACS Omega. Retrieved from [Link]

  • Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
  • Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • Google Patents. (n.d.). CN105384620B - A kind of synthetic method of 3 chloromethyl benzoic acid.
  • Widya Mandala Surabaya Catholic University Repository. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid. Retrieved from [Link]

  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

  • MDPI. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. Retrieved from [Link]

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  • CSIRO Publishing. (n.d.). The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. Retrieved from [Link]

  • J&K Scientific LLC. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

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  • ResearchGate. (n.d.). Studies on the biological activity of some nitrothiophenes. Retrieved from [Link]

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  • PubMed. (2018). Estimating the Physicochemical Properties of Polysubstituted Aromatic Compounds Using UPPER. Retrieved from [Link]

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  • MDPI. (n.d.). Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. Retrieved from [Link]

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  • MDPI. (2020). Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. Retrieved from [Link]

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Sources

Protocols & Analytical Methods

Method

Using 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid as a pharmaceutical intermediate

An In-Depth Guide to 3-Methyl-4-nitrobenzoic Acid as a Pharmaceutical Intermediate Executive Summary: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to 3-Methyl-4-nitrobenzoic Acid as a Pharmaceutical Intermediate

Executive Summary: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 3-Methyl-4-nitrobenzoic acid as a versatile pharmaceutical intermediate. While the initial query focused on a related ether derivative, this guide centers on the well-documented and industrially significant 3-Methyl-4-nitrobenzoic acid due to the wealth of available scientific literature and its established role in the synthesis of key active pharmaceutical ingredients (APIs). This guide covers its physicochemical properties, detailed synthesis and reaction protocols, safety and handling procedures, and its critical application in the synthesis of complex therapeutic agents.

Introduction: A Pivotal Building Block in Medicinal Chemistry

In the complex landscape of pharmaceutical synthesis, the strategic use of well-defined intermediates is paramount. 3-Methyl-4-nitrobenzoic acid (CAS No: 3113-71-1) is a substituted aromatic carboxylic acid that serves as a cornerstone for the construction of elaborate molecular architectures.[1] Its structure, featuring a carboxylic acid, a methyl group, and a nitro group, offers a trifecta of reactive sites that can be selectively manipulated to build larger molecules.

The electron-withdrawing nitro group and the versatile carboxylic acid handle make this compound an ideal precursor for a variety of transformations. It is most notably recognized as a crucial intermediate in the synthesis of the antihypertensive drug Telmisartan, an angiotensin II receptor antagonist used to manage high blood pressure.[2][3][4] This guide provides the necessary protocols and scientific rationale to effectively utilize this important compound in a research and development setting.

Physicochemical and Spectroscopic Profile

Accurate characterization of an intermediate is the foundation of any successful synthetic campaign. The properties of 3-Methyl-4-nitrobenzoic acid are well-defined in the literature.

Table 1: Physicochemical Properties of 3-Methyl-4-nitrobenzoic Acid

PropertyValueReference(s)
CAS Number 3113-71-1[5][6]
Molecular Formula C₈H₇NO₄[5][6]
Molecular Weight 181.15 g/mol [5][6]
Appearance Pale yellow to white crystalline solid[4]
Melting Point 223 °C[5]
Solubility Insoluble in water[5][7]

Table 2: Spectroscopic Data for 3-Methyl-4-nitrobenzoic Acid

TechniqueKey Features and ObservationsReference(s)
¹H NMR Expected signals include aromatic protons, a methyl group singlet, and a carboxylic acid proton.[8]
¹³C NMR Expected signals for aromatic carbons, methyl carbon, and carboxylic carbon.[8]
FTIR / FT-Raman Spectra have been recorded and analyzed, showing characteristic vibrational modes for the nitro, methyl, and carboxylic acid groups.[9]
Mass Spec (EI) Molecular ion peak and fragmentation pattern available for confirmation.[6]

Critical Safety and Handling Protocols

3-Methyl-4-nitrobenzoic acid is classified as a hazardous substance and requires careful handling to minimize risk.[10][11]

  • Hazard Identification : The compound is harmful if swallowed, inhaled, or in contact with skin.[10][11] It is known to cause serious eye irritation and skin irritation.[5][10][11]

  • Personal Protective Equipment (PPE) : Always use in a well-ventilated area or under a chemical fume hood. Wear appropriate protective equipment, including:

    • Eye Protection : Chemical safety goggles or a face shield (conforming to EN166 or OSHA 29 CFR 1910.133 standards).[10]

    • Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber).

    • Body Protection : A lab coat and appropriate protective clothing to prevent skin exposure.[10]

    • Respiratory Protection : If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[10]

  • First-Aid Measures :

    • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[10][11]

    • Skin Contact : Wash off immediately with plenty of soap and water while removing all contaminated clothing.[10][11]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

    • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[10]

  • Storage : Store in a cool, dry, well-ventilated place. Keep the container tightly closed and store locked up.[10]

  • Spill & Disposal : For small spills, dampen the solid material with 60-70% ethanol before transferring to a suitable container.[7] Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]

Synthesis and Purification Protocols

The most common industrial synthesis of 3-Methyl-4-nitrobenzoic acid involves the selective oxidation of 2,4-dimethylnitrobenzene. Various methods exist, including oxidation with nitric acid, potassium permanganate, or catalytic air oxidation.[3][12]

Protocol 1: Synthesis via Nitric Acid Oxidation

This protocol is based on methods that use nitric acid as a potent oxidant to selectively convert one of the methyl groups of 2,4-dimethylnitrobenzene to a carboxylic acid.[3]

Causality : Nitric acid is a strong and cost-effective oxidizing agent. The reaction conditions (temperature, pressure, and concentration) are controlled to favor the mono-oxidation of the methyl group para to the electron-withdrawing nitro group, which is typically more activated.

  • Step 1: Reaction Setup

    • In a pressure-rated reactor equipped with a mechanical stirrer and temperature control, charge 2,4-dimethylnitrobenzene.

    • Add diluted nitric acid as the oxidant. The molar ratio of oxidant to substrate is critical and should be optimized.

  • Step 2: Oxidation

    • Seal the reactor and begin stirring.

    • Gradually heat the mixture to the target reaction temperature (e.g., 150-200°C), which will also increase the internal pressure.

    • Maintain the reaction for several hours until monitoring (e.g., by HPLC) shows consumption of the starting material.

  • Step 3: Work-up and Isolation

    • Cool the reactor to room temperature.

    • Carefully vent any excess pressure.

    • Transfer the reaction mixture and filter to collect the solid crude product.

  • Step 4: Purification

    • Wash the crude product with water to remove residual nitric acid.

    • The primary purification step involves neutralization and extraction. Dissolve the crude acid in an aqueous sodium carbonate or sodium hydroxide solution to form the sodium salt.[3]

    • Wash the resulting aqueous solution with an organic solvent (e.g., toluene) to remove unreacted starting material and non-acidic impurities.

    • Re-acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified 3-Methyl-4-nitrobenzoic acid.

    • Collect the purified product by filtration, wash with water, and dry under a vacuum.

  • Step 5: Validation

    • Confirm the identity and purity of the final product using analytical methods such as melting point, HPLC, and NMR spectroscopy.

cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start 2,4-Dimethylnitrobenzene + Nitric Acid reaction Oxidation (High T, High P) start->reaction workup Cooling & Filtration reaction->workup crude Crude Product workup->crude dissolve Dissolve in Base (e.g., Na₂CO₃) crude->dissolve Purify wash Organic Wash (e.g., Toluene) dissolve->wash acidify Re-acidify (e.g., HCl) wash->acidify final Pure 3-Methyl-4-nitrobenzoic acid acidify->final

Caption: Workflow for synthesis and purification of 3-Methyl-4-nitrobenzoic acid.

Application in Pharmaceutical Synthesis

The true utility of 3-Methyl-4-nitrobenzoic acid is demonstrated in its downstream reactions. The two functional groups of primary interest are the nitro group and the carboxylic acid.

Protocol 2: Esterification to Methyl 3-methyl-4-nitrobenzoate

Esterification is a common initial step to protect the carboxylic acid or to modify its reactivity for subsequent coupling reactions.

Causality : Converting the carboxylic acid to a methyl ester using a simple acid-catalyzed reaction (Fischer esterification) is a high-yielding and straightforward method.[8] The ester is often more soluble in organic solvents and is a suitable substrate for further transformations.

  • Step 1: Reaction Setup

    • Dissolve 3-Methyl-4-nitrobenzoic acid (1 equivalent) in an excess of methanol, which acts as both the solvent and the reagent.

  • Step 2: Catalysis

    • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) dropwise to the solution.[8]

  • Step 3: Reaction

    • Heat the solution to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Step 4: Work-up

    • After cooling to room temperature, reduce the volume of methanol under vacuum.[8]

    • Dilute the residue with water and extract the product into an organic solvent like ethyl acetate.[8]

  • Step 5: Purification

    • Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize remaining acid) and brine.[8]

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under vacuum to yield Methyl 3-methyl-4-nitrobenzoate as a solid.[8]

Key Downstream Pathway: Synthesis of a Telmisartan Precursor

The synthesis of Telmisartan requires the construction of a benzimidazole ring system. This is achieved by first reducing the nitro group of a 3-Methyl-4-nitrobenzoic acid derivative to an amine, followed by condensation and cyclization reactions.

Causality : The reduction of the nitro group to an amine is a critical transformation that creates a nucleophilic site necessary for forming the imidazole ring. This diamine precursor can then react with another carboxylic acid derivative to build the final heterocyclic core of Telmisartan.

cluster_transformations Key Transformations for Telmisartan Core start 3-Methyl-4-nitrobenzoic acid ester Esterification (e.g., with Methanol) start->ester 1. reduction Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) ester->reduction 2. coupling Amide Coupling reduction->coupling 3. cyclization Cyclization (e.g., with Acetic Acid) coupling->cyclization 4. intermediate Key Benzimidazole Intermediate cyclization->intermediate

Caption: Generalized synthetic pathway to a key benzimidazole intermediate for Telmisartan.

Conclusion

3-Methyl-4-nitrobenzoic acid stands out as a highly valuable and versatile intermediate in the field of pharmaceutical chemistry. Its well-defined reactivity allows for the selective transformation of its functional groups, providing a reliable pathway to complex molecular targets. The protocols and data presented in this guide, grounded in established scientific literature, offer a robust framework for the safe and effective utilization of this compound in the laboratory and beyond. Its integral role in the synthesis of life-saving medications like Telmisartan underscores its continued importance in drug development.

References

  • PubChem. (2025). 3-Methyl-4-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • Lai, J., et al. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]

  • ResearchGate. (2016). Experimental and theoretical study of 3-methyl-4-nitrobenzoic acid using DFT and IVP methods. [Link]

  • PharmaCompass. (n.d.). 3-Nitro-4-methylbenzoic acid. [Link]

  • NIST. (n.d.). 3-Methyl-4-nitrobenzoic acid. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Benzoic acid, 3-methyl-4-nitro-, methyl ester. NIST Chemistry WebBook. [Link]

  • Patsnap. (2021). Preparation method of 3-methyl-4-nitrobenzoic acid. Eureka. [Link]

  • ResearchGate. (2025). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. [Link]

Sources

Application

Application Note: Strategic Nucleophilic Substitution of 3-Chloromethylbenzoic Acid

This Application Note and Protocol guide is structured to provide actionable, high-level technical direction for the nucleophilic substitution of 3-chloromethylbenzoic acid (CMBA) . It prioritizes chemoselectivity, safet...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is structured to provide actionable, high-level technical direction for the nucleophilic substitution of 3-chloromethylbenzoic acid (CMBA) . It prioritizes chemoselectivity, safety, and yield optimization.


 Reactions on Amphoteric Benzylic Halides

Executive Summary & Strategic Analysis

3-Chloromethylbenzoic acid (CMBA) presents a classic "amphoteric" challenge in organic synthesis. It contains two reactive centers:

  • Benzylic Chloride (Electrophile): Highly susceptible to

    
     attack.
    
  • Carboxylic Acid (Nucleophile/Acid): Can protonate basic nucleophiles (quenching reactivity) or act as a nucleophile itself (leading to self-polymerization).

The Core Challenge: The primary failure mode in substituting CMBA is uncontrolled oligomerization . Under basic conditions, the carboxylate of one molecule can attack the benzylic chloride of another, forming polyesters.

The Solution: This guide defines two distinct workflows:

  • Route A (Direct Substitution): Optimized for robust nucleophiles (Azides, Thiols) where "soft" conditions prevent self-condensation.

  • Route B (Protection-First): The industry-standard for sensitive nucleophiles (Amines, Cyanides) to guarantee high purity.

Decision Matrix: Selecting the Correct Protocol

Use the following logic flow to determine the optimal experimental setup for your specific nucleophile.

CMBA_Workflow Start Substrate: 3-Chloromethylbenzoic Acid Nuc_Type Identify Nucleophile Type Start->Nuc_Type Azide Azide (N3-), Thiol (RS-) Nuc_Type->Azide Non-Basic / Soft Amine Amine (R-NH2), Cyanide (CN-) Nuc_Type->Amine Basic / Hard Direct PROTOCOL A: Direct Substitution (Aqueous/Polar Aprotic) Azide->Direct Click Click Chemistry Precursors Direct->Click Protect PROTOCOL B: Ester Protection Route (Avoids Zwitterions) Amine->Protect Pharma Drug Intermediates (High Purity) Protect->Pharma

Figure 1: Strategic workflow selection based on nucleophile characteristics.

Detailed Experimental Protocols

Protocol A: Direct Azidation (Preparation of 3-Azidomethylbenzoic Acid)

Application: Synthesis of "Click Chemistry" linkers. Mechanism:


 substitution on the free acid salt.
Rationale:  The azide ion is a potent nucleophile but a weak base, minimizing the risk of deprotonating the benzylic protons or causing elimination.

Reagents:

  • 3-Chloromethylbenzoic acid (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Sodium Bicarbonate (

    
    ) (1.1 equiv)
    
  • Solvent: Water/Acetone (1:1 v/v) or Water/DMF.

Step-by-Step Methodology:

  • Solubilization: In a round-bottom flask, suspend 3-chloromethylbenzoic acid (10 mmol) in 20 mL water.

  • Neutralization: Slowly add solid

    
     (11 mmol). The solution will bubble (
    
    
    
    evolution) and become clear as the sodium benzoate salt forms. Crucial: Ensure pH is ~7.5–8.0. Too high pH (>10) promotes hydrolysis to the alcohol.
  • Nucleophile Addition: Add

    
     (15 mmol) in one portion. If solubility is an issue, add 10 mL Acetone.
    
  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:10 with 1% acetic acid).

  • Workup (Safety Critical):

    • Cool to room temperature.[1][2]

    • Acidification: Slowly acidify with 1M HCl to pH 2. Warning: Perform in a fume hood; hydrazoic acid (

      
      ) is toxic.
      
    • Extraction: Extract the precipitate immediately with Ethyl Acetate (3 x 30 mL).

    • Drying: Wash organic layer with brine, dry over

      
      , and concentrate.
      

Yield Expectation: 85–92% Key Reference: Nucleophilic substitution of benzylic halides with sodium azide often proceeds quantitatively in aqueous/organic mixtures. [1]

Protocol B: Amination via Methyl Ester (The "High Fidelity" Route)

Application: Synthesis of secondary/tertiary amine intermediates (e.g., for kinase inhibitors). Rationale: Direct reaction of amines with the free acid results in zwitterion formation (ammonium carboxylates), which are often insoluble and unreactive. Esterification "caps" the acid, allowing the amine to act solely as a nucleophile.

Phase 1: Esterification (Fischer Speier)
  • Reflux 3-chloromethylbenzoic acid in Methanol (0.5 M) with catalytic

    
     (5 mol%) for 4 hours.
    
  • Concentrate, neutralize with sat.

    
    , and extract with DCM. Yield: >95% Methyl 3-chloromethylbenzoate.[3]
    
Phase 2: Nucleophilic Substitution

Reagents:

  • Methyl 3-chloromethylbenzoate (1.0 equiv)

  • Target Amine (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Catalyst: NaI (10 mol%) - Finkelstein activation

  • Solvent: Acetonitrile (ACN) or DMF.

Methodology:

  • Setup: Dissolve methyl ester (10 mmol) in anhydrous ACN (40 mL).

  • Activation: Add NaI (1 mmol). Stir for 15 mins at RT (in situ formation of the more reactive benzyl iodide).

  • Addition: Add

    
     (20 mmol) followed by the amine (11 mmol).
    
  • Reaction: Heat to 50–60°C for 6–12 hours.

    • Note: If using volatile amines, use a sealed pressure tube.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and water.

Phase 3: Hydrolysis (Deprotection)
  • Dissolve the crude amino-ester in THF/Water (3:1).

  • Add LiOH (2.0 equiv). Stir at RT for 2 hours.

  • Neutralize to pH 7 (isoelectric point) to precipitate the zwitterionic amino acid product.

Key Reference: Esterification prevents self-condensation and simplifies purification of amino-benzoic acid derivatives. [2]

Troubleshooting & Optimization (The Self-Validating System)

Use this table to diagnose reaction failures.

SymptomProbable CauseCorrective Action
Low Conversion (Direct Route) Insoluble ZwitterionSwitch to Protocol B (Ester route) or use DMSO as solvent.
Oligomer Formation Base too strong / Conc. too highDilute reaction (0.1 M); Use weaker base (

instead of NaOH).
Hydrolysis Product (Alcohol) Water present + High pHEnsure anhydrous solvent for Protocol B; Keep pH < 9 for Protocol A.
Product remains in Aqueous Phase Amphoteric nature (Isoelectric point)For amino acids, product is most soluble at high/low pH. Isolate at pH ~6–7.

Safety & Handling

  • 3-Chloromethylbenzoic acid: Corrosive and irritant. Can cause severe eye damage.

  • Sodium Azide: Highly toxic. Reacts with acid to form explosive/toxic

    
    . Never  use DCM with azides (formation of diazidomethane).
    
  • Cyanides: If performing cyanation (not detailed here due to risk), use the Ester Route to avoid HCN generation during acid workup.

References

  • Gogoi, P., et al. "One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives." Beilstein Journal of Organic Chemistry, 2023. Link

  • BenchChem. "Comparative Guide to Alternative Precursors for the Synthesis of 3-(1-Cyanoethyl)benzoic Acid." BenchChem Technical Guides, 2025. Link

  • Sigma-Aldrich. "3-(Chloromethyl)benzoic acid Product Specification and Solubility Data." Merck/Sigma-Aldrich, 2024. Link

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution vs Benzylic Substitution Mechanisms." Master Organic Chemistry, 2018. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid

Subject: Optimization of Williamson Ether Synthesis for Nitro-Phenoxy-Benzoic Acid Derivatives Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Williamson Ether Synthesis for Nitro-Phenoxy-Benzoic Acid Derivatives Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Core Directive

The Critical Yield Bottleneck: The most common cause of low yield (<40%) in the synthesis of 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid is the use of the free carboxylic acid during the alkylation step.

When reacting 3-methyl-4-nitrophenol with 3-(bromomethyl)benzoic acid using a base (e.g.,


), the base deprotonates the carboxylic acid (pKa ~4.2) before or concurrently with the phenol (pKa ~7.2). This generates a carboxylate anion, which competes as a nucleophile, leading to the formation of an unstable ester byproduct  rather than the desired ether .

The Solution (The "Ester Strategy"): To maximize yield, you must mask the carboxylic acid as a methyl ester. The optimized workflow is a two-step process:

  • Coupling: React 3-methyl-4-nitrophenol with Methyl 3-(bromomethyl)benzoate.

  • Hydrolysis: Saponify the resulting ester to yield the final acid.

Visualizing the Optimized Pathway

The following diagram illustrates the mechanistic difference between the "Low Yield" (Direct) route and the "High Yield" (Protected) route.

SynthesisPath Start Reactants: 3-Methyl-4-nitrophenol + 3-(Bromomethyl)benzoic acid DirectBase Base (K2CO3) Start->DirectBase Direct Route Protection Step 1: Esterification (Use Methyl Ester Electrophile) Start->Protection Optimized Route SideProduct MAJOR BYPRODUCT: Ester Formation (Unstable/Wrong Connectivity) DirectBase->SideProduct Carboxylate attack LowYield Target Acid (Yield: <30%) DirectBase->LowYield Minor pathway Coupling Step 2: Ether Coupling (K2CO3, DMF, 60°C) Protection->Coupling Intermediate Intermediate: Methyl Ester Ether Coupling->Intermediate Hydrolysis Step 3: Saponification (LiOH, THF/H2O) Intermediate->Hydrolysis FinalProduct FINAL PRODUCT: Target Acid (Yield: >85%) Hydrolysis->FinalProduct

Figure 1: Comparison of the direct synthesis route (red) versus the ester-protected optimized route (green).

Optimized Experimental Protocol

This protocol is validated for scale-up from 1g to 50g.

Phase A: The Coupling Reaction

Objective: Synthesize Methyl 3-[(3-methyl-4-nitrophenoxy)methyl]benzoate.

ReagentEquivalents (eq)RoleNotes
3-Methyl-4-nitrophenol 1.0 eqNucleophileLimiting reagent.
Methyl 3-(bromomethyl)benzoate 1.1 eqElectrophileSlight excess ensures complete consumption of phenol.
Potassium Carbonate (

)
2.0 eqBaseAnhydrous, granular (grind to powder for best results).
Potassium Iodide (KI) 0.1 eqCatalystFinkelstein catalyst; converts -Br to -I in situ (faster reaction).
DMF (Anhydrous) [0.2 M]SolventAcetonitrile is a viable alternative if workup issues arise.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve 3-methyl-4-nitrophenol (1.0 eq) in anhydrous DMF (concentration ~0.2 M).

  • Deprotonation: Add

    
     (2.0 eq). Stir at Room Temperature (RT) for 15 minutes. The solution often turns yellow/orange due to phenoxide formation.
    
  • Addition: Add Methyl 3-(bromomethyl)benzoate (1.1 eq) and KI (0.1 eq).

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).

    • Checkpoint: The phenol spot should disappear.

  • Workup: Pour mixture into ice-water (10x volume). The ester intermediate usually precipitates as a solid. Filter, wash with water, and dry.[1] If oil forms, extract with Ethyl Acetate.

Phase B: Hydrolysis (Saponification)

Objective: Convert the methyl ester to the final benzoic acid.

  • Dissolution: Dissolve the intermediate from Phase A in THF (tetrahydrofuran).

  • Reagent: Add aqueous LiOH (2.0 M solution, 3.0 eq).

  • Reaction: Stir at RT for 2–4 hours.

    • Why LiOH? Lithium Hydroxide is milder than NaOH and prevents potential nucleophilic attack on the nitro aromatic ring (though rare, it is safer).

  • Workup: Acidify carefully with 1M HCl to pH 3. The product will precipitate. Filter and recrystallize from Ethanol/Water if necessary.

Troubleshooting Guide & FAQs

Diagnostic Logic Tree

Use this flow to diagnose yield issues immediately.

Troubleshooting Issue Issue: Low Yield CheckTLC Check TLC of Coupling Step Issue->CheckTLC Result1 Starting Phenol Remains CheckTLC->Result1 Result2 New Spots (Not Product) CheckTLC->Result2 Result3 Product formed but lost in workup CheckTLC->Result3 Action1 Incomplete Reaction: 1. Increase Temp to 80°C 2. Add 0.2 eq KI 3. Check Reagent Quality Result1->Action1 Action2 Side Reactions: 1. Is Acid Protected? (CRITICAL) 2. O- vs C-Alkylation (Rare) 3. Switch solvent to Acetone Result2->Action2 Action3 Workup Issue: 1. Acidify to pH 3? 2. Product might be water soluble (Check aqueous phase) Result3->Action3

Figure 2: Troubleshooting logic for low yield scenarios.

Frequently Asked Questions

Q1: Can I use Sodium Hydride (NaH) instead of Potassium Carbonate (


)? 
A:  Yes, but it is often unnecessary and riskier.[1]
  • Pros: NaH is a stronger base and ensures rapid, irreversible deprotonation.

  • Cons: NaH requires strictly anhydrous conditions. It can also cause side reactions with the nitro group (reduction or nucleophilic attack) if the temperature is too high.

  • Verdict: Stick to

    
     unless the reaction is stalled. If switching to NaH, run at 
    
    
    
    to RT in DMF [1].

Q2: I see a significant impurity just below my product spot on TLC. What is it? A: This is likely the C-alkylation byproduct, though it is rare with nitrophenols. More likely, if you did not use the ester protection, it is the ester-linked byproduct (formed by the carboxylate attacking the bromide).

  • Fix: Verify you are using Methyl 3-(bromomethyl)benzoate. If you are already using it, the impurity might be the hydrolysis product (free acid) forming prematurely if your DMF is wet.

Q3: My product is an oil that won't crystallize after hydrolysis. How do I purify it? A: Nitro-aromatic acids can be sticky.

  • Trituration: Add cold diethyl ether or hexanes to the oil and scratch the flask walls with a glass rod to induce nucleation.

  • pH Adjustment: Ensure the pH is truly acidic (<3). Sometimes "oiling out" happens because the product is partially a salt.

  • Recrystallization: Use a mixture of Ethanol and Water (hot ethanol, add water until turbid, cool slowly).

Q4: Why add Potassium Iodide (KI)? A: This utilizes the Finkelstein Reaction principle. The bromide leaving group is good, but iodide is better.[2] KI reacts with the benzyl bromide to form benzyl iodide in situ. The iodide is a weaker base and a better leaving group, accelerating the


 attack by the phenoxide [2].

References

  • BenchChem. (2025).[1] Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Retrieved from BenchChem Database. Link

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from MasterOrganicChemistry.com. Link

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from LibreTexts.org. Link

  • National Institutes of Health (NIH). 3-Methyl-4-nitrobenzoic acid | C8H7NO4. PubChem Database.[3] Link

Sources

Optimization

Technical Support Center: Optimizing Purification of Nitro-Substituted Benzoic Acid Ethers

Welcome to the technical support center for the purification of nitro-substituted benzoic acid ethers. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of nitro-substituted benzoic acid ethers. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining these critical intermediates in high purity. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategies effectively.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems frequently encountered during the purification of nitro-substituted benzoic acid ethers. Each issue is presented in a question-and-answer format, providing not just a solution, but a rationale grounded in chemical principles.

Recrystallization Problems

Question 1: My compound "oils out" instead of crystallizing during recrystallization. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens when the melting point of your compound is lower than the boiling point of the chosen solvent, or when the solution is supersaturated to a point where the solute comes out of solution too rapidly for an ordered crystal lattice to form.[1]

Causality & Solution:

  • High Solute Concentration: The most common cause is an overly concentrated solution. The solute's solubility limit is exceeded so quickly upon cooling that molecules don't have time to arrange into a crystal lattice.

    • Solution: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly.[1][2]

  • Rapid Cooling: Cooling the solution too quickly can also lead to oiling out.

    • Solution: Let the solution cool gradually to room temperature before placing it in an ice bath. Covering the flask can help slow the cooling process.[2][3]

  • Inappropriate Solvent: The solvent system may not be ideal for your specific nitro-substituted benzoic acid ether.

    • Solution: Experiment with different solvents or solvent mixtures. If a non-polar solvent is causing the issue, a slightly more polar one might be beneficial.[1]

Question 2: I'm experiencing poor recovery of my purified compound after recrystallization. What are the likely causes?

Answer: Low recovery is a common issue that can often be traced back to several key steps in the recrystallization process.

Troubleshooting Low Recovery:

Potential Cause Explanation Solution
Excessive Solvent Use Using too much solvent will keep a significant portion of your compound dissolved in the mother liquor, even after cooling.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]
Premature Crystallization The product crystallizes too early, for instance, during a hot filtration step to remove insoluble impurities.Preheat your filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Incomplete Crystallization Not allowing sufficient time or a low enough temperature for crystallization to complete.After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[1]
Inappropriate Washing Solvent Washing the collected crystals with a solvent in which they are soluble will dissolve the product.Wash the crystals with a small amount of the cold recrystallization solvent or a different solvent in which your compound has very low solubility.[1]

Question 3: My recrystallized product is still colored. How can I remove colored impurities?

Answer: Colored impurities are common in nitration reactions. These can often be removed by using activated charcoal.

Decolorization Protocol:

  • Dissolve the crude product in the appropriate hot solvent.

  • Remove the flask from the heat source and add a small amount of activated charcoal (typically 1-2% of the solute weight).

  • Gently swirl the flask and reheat to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

  • Perform a hot filtration to remove the charcoal.[4]

  • Allow the filtrate to cool and crystallize as usual.

Caution: Using too much charcoal can lead to the loss of your desired product.

Chromatography Challenges

Question 4: I'm having trouble separating isomeric nitro-substituted benzoic acid ethers by column chromatography. What can I do to improve resolution?

Answer: Separating isomers, particularly ortho- and para-isomers, can be challenging due to their similar polarities.[5] Optimizing your mobile phase and stationary phase is key.

Strategies for Improved Separation:

  • Mobile Phase Optimization:

    • Solvent Polarity: Start with a low polarity eluent and gradually increase the polarity. This will allow the less polar isomer to elute first, followed by the more polar isomer. A common starting point for these compounds is a mixture of hexanes and ethyl acetate.

    • Solvent Scouting: Experiment with different solvent systems. Sometimes, switching from ethyl acetate to dichloromethane or using a ternary mixture can improve separation.

  • Stationary Phase Selection:

    • Silica Gel: Standard silica gel is the most common choice. Ensure it is properly packed to avoid channeling.

    • Alumina: For some compounds, basic or neutral alumina can offer different selectivity compared to silica.[6]

    • Reverse-Phase: If standard chromatography fails, consider reverse-phase chromatography where the stationary phase is non-polar and the mobile phase is polar.[2]

Question 5: My compound appears to be decomposing on the silica gel column. How can I prevent this?

Answer: Some nitro compounds can be sensitive to the acidic nature of silica gel.[6]

Solutions for Sensitive Compounds:

  • Deactivating the Silica: "Base-washing" the column by flushing it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine can help neutralize acidic sites.[6]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

  • Rapid Purification: Minimize the time the compound spends on the column by using a slightly more polar eluent to speed up elution, but be mindful of sacrificing resolution.

Extraction Issues

Question 6: During an acid-base extraction, I'm not getting a clean separation of my nitro-substituted benzoic acid ether from neutral impurities.

Answer: Incomplete separation during acid-base extraction is often due to issues with pH, choice of base, or insufficient mixing. Nitro-substituted benzoic acids are more acidic than benzoic acid itself, which influences the choice of base.[7]

Optimizing Acid-Base Extraction:

  • Dissolve the Mixture: Dissolve the crude product in an organic solvent like diethyl ether or dichloromethane.[8][9]

  • Choose the Right Base: Because of the increased acidity from the electron-withdrawing nitro group, a relatively weak base like sodium bicarbonate is usually sufficient to deprotonate the carboxylic acid, forming the water-soluble sodium salt.[8][10] Using a strong base like sodium hydroxide is also effective.[11][12]

  • Perform the Extraction: Add the aqueous base solution to the separatory funnel containing the organic mixture. Shake vigorously to ensure thorough mixing and allow the layers to separate. The deprotonated nitro-substituted benzoate salt will move to the aqueous layer, while neutral impurities remain in the organic layer.[13]

  • Repeat the Extraction: To ensure complete removal, extract the organic layer at least twice with the aqueous base.

  • Isolate the Product: Combine the aqueous extracts and re-acidify with a strong acid like HCl to precipitate the purified nitro-substituted benzoic acid.[10][11] Cool the mixture in an ice bath to maximize precipitation before collecting by vacuum filtration.[11]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with nitro-substituted benzoic acid ethers?

A1: Aromatic nitro compounds should be handled with care as they can be toxic and potentially explosive under certain conditions.[14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[16]

  • Handling: Avoid inhalation of dust or vapors and prevent skin contact.[14][16] Wash hands thoroughly after handling.[16]

  • Storage: Store in a cool, dry, well-ventilated area away from heat and incompatible materials like strong oxidizing agents and bases.[16]

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Never dispose of nitro compounds down the drain.[2]

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point range.

  • ¹H NMR Spectroscopy: This can identify the presence of isomers or other impurities with distinct proton signals.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for quantifying the purity and separating closely related isomers.[4][17][18] Reversed-phase columns are commonly used for these compounds.[2]

  • FTIR Spectroscopy: Can confirm the presence of key functional groups such as the carboxylic acid (-OH and C=O stretches) and the nitro group (N=O stretch).[4]

Q3: Can I use distillation to purify my nitro-substituted benzoic acid ether?

A3: Distillation is generally not a suitable method for purifying these compounds. They are solids with high melting points and are prone to decomposition at the high temperatures required for distillation.[15] This can be a significant safety hazard.

Q4: What are the most common impurities I should expect?

A4: The most common impurities are positional isomers (ortho-, meta-, para-) formed during the nitration of the parent benzoic acid ether.[4][19] Unreacted starting material and dinitrated byproducts can also be present, especially if the reaction conditions are not carefully controlled.[4]

III. Experimental Protocols & Workflows

Protocol 1: Recrystallization of 3-Nitrobenzoic Acid

This protocol provides a general procedure for the recrystallization of a nitro-substituted benzoic acid. The choice of solvent may need to be optimized for different derivatives.

  • Solvent Selection: Place a small amount of the crude 3-nitrobenzoic acid in a test tube and add a few drops of a potential solvent (e.g., water, ethanol, or a mixture). Water is a common choice for nitrobenzoic acids.[4] The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[4]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal or any other insoluble impurities.[4]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[2]

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Workflow Visualization

Below are diagrams illustrating key decision-making processes in the purification of nitro-substituted benzoic acid ethers.

Recrystallization_Troubleshooting start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve cool Cool Slowly dissolve->cool outcome Result? cool->outcome crystals Pure Crystals (Collect & Dry) outcome->crystals Crystals Form oiling Compound Oils Out outcome->oiling Oils Out no_xtals No Crystals Form outcome->no_xtals No Crystals reheat Reheat, add more solvent, cool slower oiling->reheat induce Induce Crystallization (Scratch / Seed) no_xtals->induce reheat->cool induce->cool

Caption: Troubleshooting common recrystallization outcomes.

Acid_Base_Extraction_Workflow start Crude Mixture in Organic Solvent add_base Extract with aq. NaHCO3 or NaOH (x2) start->add_base separate Separate Layers add_base->separate org_layer Organic Layer: Neutral Impurities separate->org_layer Top/Bottom aq_layer Aqueous Layer: Nitrobenzoate Salt separate->aq_layer Bottom/Top wash_org Wash, Dry, Evaporate to isolate impurities org_layer->wash_org acidify_aq Acidify with HCl aq_layer->acidify_aq precipitate Precipitate Forms acidify_aq->precipitate filter_dry Filter, Wash & Dry Pure Product precipitate->filter_dry

Caption: Workflow for purification via acid-base extraction.

IV. References

  • Acid/Base Extraction of a Benzoic Acid, 4-Nitroaniline, and Naphthalene Mixture. (2007, October 17). Available at:

  • Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)-benzene and Related Nitroaromatic Compounds. Benchchem. Available at:

  • Nitrocompounds, Aromatic. (2011, August 3). ILO Encyclopaedia. Available at:

  • Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids. Benchchem. Available at:

  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem. Available at:

  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Available at: [Link]

  • Organic Acid-Base Extractions. Chemistry Steps. Available at: [Link]

  • Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. Benchchem. Available at:

  • Technical Support Center: Purification of Halogenated Nitrobenzene Intermediates. Benchchem. Available at:

  • Nitration of Phenol and Purification by Column Chromatography. CDN. Available at:

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. Available at:

  • Nitrobenzoic Acid: Properties, Reactions And Production. (2024, April 11). Chemcess. Available at: [Link]

  • The Extraction of Benzoic Acid from a Mixture. Available at:

  • 4-nitrobenzoic acid. Available at:

  • Acid–base extraction. Wikipedia. Available at: [Link]

  • Process for recovering 3-nitrobenzoic acid. (1981, September 8). Google Patents. Available at:

  • 3-Nitrobenzoic acid. PubChem. Available at: [Link]

  • 4-Nitrobenzoic acid. Solubility of Things. Available at: [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). ResearchGate. Available at: [Link]

  • Struggling with the purification of a nitroaldol product. (2024, April 12). Reddit. Available at: [Link]

  • CH 241 Practical Report 3 PREPARATION OF NITROBENZOIC ACID. Scribd. Available at: [Link]

  • Isolation, Purification and Chromatography of Nitro Compounds and Explosives. (2010, April 21). Sciencemadness.org. Available at: [Link]

  • Method of separating nitro-substitutedchloro-benzoic acids. (1965, March 23). Google Patents. Available at:

  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. (2009, August 12). Loughborough University Research Repository. Available at: [Link]

  • The Chromatography of Nitro compounds. (2007). Nature and Science, 5(1). Available at:

  • m-NITROBENZOIC ACID. Organic Syntheses Procedure. Available at: [Link]

  • Lab 4 Separation of Benzoic Acid, 3-Nitroaniline, and Naphthalene. Labflow. Available at:

  • Recrystallization of Benzoic Acid. Available at:

  • Runaway reaction hazards in processing organic nitrocompounds. IChemE. Available at:

  • Process for the purification of nitro aliphatic compounds. (1941, January 21). Google Patents. Available at:

  • Method for the purification of benzoic acid. (1991, October 23). European Patent Office. Available at: [Link]

  • p-NITROBENZOIC ACID. Organic Syntheses Procedure. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid

Welcome to the technical support center for the crystallization of 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this molecule. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your work.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid in a direct question-and-answer format.

Question 1: I've dissolved my compound in a hot solvent, but upon cooling, it separated as an oily liquid instead of forming crystals. What is happening and how can I fix it?

Answer:

You are observing a phenomenon known as "oiling out" or liquid-liquid phase separation (LLPS).[1][2][3][4] This occurs when the solute, at the point of precipitation, is above its melting point in the solvent system or when the supersaturation level is too high, kinetically favoring the formation of a solute-rich liquid phase over an ordered crystal lattice.[1] Oiling out is detrimental to purification because the oil phase can act as a solvent for impurities, which then get trapped upon eventual solidification.[1][3]

The structure of 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid, with its relatively large size and flexible ether linkage, can contribute to this behavior, particularly in the presence of impurities that depress the melting point.[5][6]

Immediate Corrective Actions:

  • Re-dissolve and Dilute: Gently reheat the solution to re-dissolve the oil. Add a small amount (10-20% of the current volume) of the same hot solvent to decrease the overall concentration. This reduces the supersaturation level upon cooling, giving the molecules more time to orient themselves into a crystal lattice.[5][7]

  • Slow Down the Cooling Rate: Rapid cooling is a primary cause of high supersaturation.[8] Once the oil is re-dissolved, allow the flask to cool to room temperature very slowly. Insulate the flask by placing it on a wooden block or wrapping it in glass wool. Avoid placing it directly on a cold surface.[6][7]

  • Lower the Crystallization Temperature: If slow cooling at room temperature still results in oiling out, try cooling the solution to an even lower temperature (e.g., in a refrigerator or cold room) after it has first reached room temperature. The lower temperature might be below the melting point of the oil.

If the Problem Persists, Consider These Method Adjustments:

  • Change the Solvent System: The chosen solvent's boiling point might be too high relative to the compound's melting point. Select a solvent with a lower boiling point. Alternatively, if using a mixed solvent system, increase the proportion of the "good" solvent (the one in which the compound is more soluble) to lower the supersaturation point.[5][6]

  • Seeding: If you have a few pure crystals, introduce a "seed crystal" to the slightly supersaturated solution. The seed provides a template for ordered crystal growth, bypassing the kinetic barrier for nucleation.[2][6]

Question 2: My compound crystallizes almost instantly upon cooling, forming a fine powder or very small needles. How can I get larger, higher-quality crystals?

Answer:

Rapid crystallization, or "crashing out," indicates that the solution is becoming supersaturated too quickly.[5][7] While this may result in a high yield, the rapid formation process tends to trap impurities and solvent within the crystal lattice, compromising purity.[5] The goal is to slow down both nucleation (the formation of initial crystal seeds) and crystal growth.[8][9][10]

Strategies to Promote Slower Crystal Growth:

  • Increase the Solvent Volume: The most common reason for rapid crystallization is using the absolute minimum amount of solvent. Re-dissolve the solid in the hot solvent and add a slight excess (5-10% more). This keeps the compound in solution for a longer period during cooling, allowing larger and more ordered crystals to form.[5][7]

  • Utilize a More Optimal Solvent System: The solubility curve of your compound in the chosen solvent may be too steep.

    • Single Solvent: Find a solvent in which the compound has moderate solubility when hot and low solubility when cold, rather than extremely high and near-zero solubility.

    • Mixed Solvents: A mixed solvent system offers finer control. Dissolve the compound in a minimal amount of a "good" solvent (high solubility) and then slowly add a "poor" solvent (low solubility, also called an anti-solvent) at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify, then cool slowly. This technique, known as anti-solvent crystallization, carefully controls the approach to supersaturation.[11]

  • Control the Cooling Environment: As with preventing oiling out, a very slow, controlled cooling rate is critical. A programmable heating mantle or a dewar flask can be used to achieve a gradual temperature decrease.

Question 3: After cooling my solution for an extended period, no crystals have formed. What should I do?

Answer:

The absence of crystallization indicates that the solution has not reached a sufficient level of supersaturation, or that the kinetic barrier to nucleation has not been overcome.[6] This is often due to using too much solvent.

Methods to Induce Crystallization:

  • Reduce Solvent Volume: The most direct solution is to gently heat the solution and boil off a portion of the solvent (15-25%) to increase the solute concentration.[5][7] After reducing the volume, allow the solution to cool slowly again.

  • Induce Nucleation: If the solution is supersaturated but reluctant to crystallize (a metastable state), nucleation needs to be initiated.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide a high-energy surface that can act as a nucleation site.[6]

    • Seeding: Add a single, pure seed crystal of the compound. This is the most effective method as it provides a perfect template for growth.[6]

  • Utilize an Ice Bath: Once the solution has cooled to room temperature, placing it in an ice-water bath can further decrease the compound's solubility, promoting crystallization. Combine this with occasional scratching for best results.[6]

  • Consider an Alternative Crystallization Technique: If slow cooling fails, vapor diffusion is an excellent alternative for producing high-quality crystals from a small amount of material. The compound is dissolved in a good solvent and placed in a small open vial, which is then sealed inside a larger jar containing a poor, volatile solvent (the anti-solvent). The anti-solvent slowly diffuses into the good solvent, gradually inducing crystallization.[12]

Frequently Asked Questions (FAQs)

Q: What are the best starting solvents to consider for 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid?

A: Given the molecule's structure—an aromatic carboxylic acid with a polar nitro group and an ether linkage—a range of solvents should be screened. Aromatic carboxylic acids are often recrystallized from water, aqueous alcohol, or toluene.[13]

  • Polar Protic Solvents: Ethanol, methanol, or isopropanol. Water may also be effective, especially when mixed with an alcohol.[14]

  • Polar Aprotic Solvents: Acetone, ethyl acetate.[15]

  • Nonpolar/Weakly Polar Solvents: Toluene might be effective, especially for dissolving impurities. A good starting point is to test solubility in small amounts of these solvents. An ideal single solvent will dissolve the compound when hot but not when cold. For a mixed-solvent system, look for a pair of miscible solvents where one dissolves the compound readily and the other does not.[16]

Q: Is this compound likely to exhibit polymorphism?

A: Yes, there is a significant possibility. Polymorphism is the ability of a compound to exist in more than one crystal structure.[17][18][19] Organic molecules with flexible torsion angles, like the ether linkage in your compound, are particularly prone to conformational polymorphism, where different arrangements of the molecule pack into distinct crystal lattices.[20][21] The choice of solvent can directly influence which polymorph is obtained, as solvent-solute interactions at the growing crystal faces can dictate the packing arrangement.[22][23] It is crucial to maintain consistent crystallization conditions to ensure the same polymorph is produced in every batch.

Q: How can I improve the crystal shape (morphology)? My crystals are always long, thin needles.

A: Crystal morphology, or habit, is determined by the relative growth rates of different crystal faces.[23] Needle-like crystals often result from rapid growth in one dimension. This morphology can be undesirable as needles tend to have poor flowability and can break easily.[24]

  • Solvent Choice: The solvent has a profound impact on morphology. Interactions between the solvent and specific crystal faces can slow the growth of those faces, leading to a more uniform, block-like shape.[22][25] Experimenting with different solvents (e.g., switching from ethyl acetate to a toluene/heptane mixture) can dramatically alter the crystal habit.

  • Control Supersaturation: Very high supersaturation levels can favor the growth of less stable, needle-like crystals.[8] Slower cooling rates and slightly lower concentrations can promote the growth of more equant (block-like) crystals.

  • Agitation: The rate of stirring can influence crystal size and shape. For initial screening, gentle or no stirring during the cooling phase is recommended to avoid secondary nucleation, which can lead to smaller crystals.

Experimental Protocol: Optimized Slow Cooling Crystallization

This protocol provides a robust starting point for obtaining high-quality crystals of 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid.

Objective: To purify the target compound and obtain well-formed crystals by controlling the rate of cooling and level of supersaturation.

Materials:

  • Crude 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid

  • Candidate solvent (e.g., Ethyl Acetate)

  • Erlenmeyer flask

  • Heating source (hot plate with stirring)

  • Watch glass (to cover the flask)

  • Insulating material (e.g., glass wool, cork ring)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Solvent Selection: Place a small amount (approx. 50 mg) of the crude solid into a test tube. Add the chosen solvent (e.g., ethyl acetate) dropwise at room temperature. If it dissolves easily, the solvent is too good for single-solvent crystallization. If it is insoluble, heat the test tube gently. An ideal solvent will dissolve the compound upon heating.

  • Dissolution: Place the bulk of the crude solid (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture with gentle stirring. Continue adding the hot solvent until the solid just dissolves completely.

  • Achieve Optimal Concentration: To avoid rapid crashing, add an additional 5-10% of the solvent by volume to the hot solution. This ensures the solution is not saturated at the boiling point.

  • Slow Cooling (Crucial Step): Cover the flask with a watch glass to prevent solvent evaporation and contamination. Turn off the heat and place the flask on an insulating surface (like a cork ring) to slow the cooling process. Allow the flask to cool undisturbed to room temperature. Crystal formation should ideally begin after 15-30 minutes.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place the flask in an ice-water bath for an additional 20-30 minutes to maximize the precipitation of the compound from the mother liquor.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a crystalline, free-flowing solid.

Visual Logic Guides

Troubleshooting Crystallization Failures

The following diagram outlines a decision-making workflow for troubleshooting common crystallization problems.

Troubleshooting_Crystallization start Start: Hot, clear solution cool Cool solution slowly start->cool check_crystals Observe outcome cool->check_crystals oiling_out Problem: Oiling Out (Liquid layer forms) check_crystals->oiling_out Liquid droplets observed no_crystals Problem: No Crystals Form check_crystals->no_crystals Solution remains clear powder Problem: Fine Powder / Needles (Crystals 'crash out') check_crystals->powder Solid appears instantly success Success: Well-formed crystals check_crystals->success Good crystals form solve_oil 1. Reheat to dissolve oil 2. Add 10-20% more solvent 3. Cool even slower oiling_out->solve_oil solve_no_xtal 1. Boil off 15-25% of solvent 2. Scratch flask / Add seed crystal 3. Cool in ice bath no_crystals->solve_no_xtal solve_powder 1. Reheat to dissolve 2. Add 5-10% more solvent 3. Ensure very slow cooling powder->solve_powder isolate Isolate, wash, and dry crystals success->isolate solve_oil->cool solve_no_xtal->cool solve_powder->cool

Caption: A decision tree for troubleshooting common crystallization issues.

Workflow for Solvent System Selection

This diagram illustrates the logical process for selecting an appropriate solvent for crystallization.

Solvent_Selection start Start: Crude Compound screen_solvents Screen solubility in 3-5 candidate solvents (e.g., EtOH, EtOAc, Toluene) start->screen_solvents test_rt Test solubility at Room Temp (RT) screen_solvents->test_rt soluble_rt Soluble at RT test_rt->soluble_rt Yes insoluble_rt Insoluble/Slightly Soluble at RT test_rt->insoluble_rt No mixed_solvent Outcome: Candidate for Mixed-Solvent System soluble_rt->mixed_solvent This is a 'Good' solvent test_hot Test solubility when Hot insoluble_rt->test_hot soluble_hot Soluble when Hot test_hot->soluble_hot Yes insoluble_hot Insoluble when Hot test_hot->insoluble_hot No single_solvent Outcome: Good Single Solvent (Use for slow cooling) soluble_hot->single_solvent insoluble_hot->mixed_solvent This is a 'Poor' solvent find_pair Find miscible 'poor' solvent (anti-solvent) and perform anti-solvent crystallization mixed_solvent->find_pair

Caption: A workflow for selecting an effective crystallization solvent system.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Tiger Analytics. (n.d.). Polymorphism in Organic Crystals: A Pharma Breakthrough. Retrieved from [Link]

  • How It Comes Together. (2025, November 14). How Do Solvents Impact Crystal Morphology In Crystallization? [Video]. YouTube. Retrieved from [Link]

  • Stephen F. Austin State University. (2019, November 22). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. SFA ScholarWorks. Retrieved from [Link]

  • MDPI. (2025, February 20). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]

  • ACS Publications. (2008, March 19). Conformational Polymorphism in Organic Crystals. Accounts of Chemical Research. Retrieved from [Link]

  • ACS Publications. (2025, February 26). Solvent Effects on the Crystal Morphology of Pentaerythritol Tetranitrate (PETN). Retrieved from [Link]

  • RSC Publishing. (n.d.). Effect of solvents on the growth morphology of dl-alanine crystals. Retrieved from [Link]

  • Dassault Systèmes. (2021, January 14). Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • McGill University. (n.d.). Principles of Crystal Nucleation and Growth. Department of Earth and Planetary Sciences. Retrieved from [Link]

  • ACS Publications. (2024, March 7). Inhibition of Crystal Nucleation and Growth: A Review. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Spherical Crystallization of Benzoic acid in different solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting. Retrieved from [Link]

  • MDPI. (2023, October 26). Nucleation and Crystal Growth: Recent Advances and Future Trends. Retrieved from [Link]

  • LUTPub. (2018, November 26). Effect of Liquid-Liquid Phase Separation During Crystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystal growth. Retrieved from [Link]

  • TU Delft. (n.d.). Polymorphism (Chapter 14) - Industrial Crystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystal polymorphism. Retrieved from [Link]

  • ERA. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. Retrieved from [Link]

  • Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 4 – Crystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • University of Washington. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • PubMed. (2008, February 4). Spherical crystallization of benzoic acid. Retrieved from [Link]

  • NIH - National Center for Biotechnology Information. (n.d.). 3-Methyl-2-(4-methylphenoxy)benzoic acid. PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Nitrophenol Alkylation

Topic: Optimization and Troubleshooting of Nitrophenol O-Alkylation Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide Introduction: The Ambident Nucleophile Challenge Alkylation of nitroph...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization and Troubleshooting of Nitrophenol O-Alkylation Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide

Introduction: The Ambident Nucleophile Challenge

Alkylation of nitrophenols is deceptively simple. While the nitro group increases the acidity of the phenol (


 ~7.2 for p-nitrophenol vs. 10.0 for phenol), facilitating easier deprotonation, it simultaneously delocalizes the negative charge, making the phenoxide a weaker nucleophile ("harder" species).

The core challenge lies in the ambident nature of the nitrophenoxide ion. The negative charge is distributed between the oxygen and the ring carbons (and the nitro group oxygens via resonance). Successful alkylation requires suppressing three primary failure modes:

  • C-Alkylation: Attack by the ring carbon rather than the oxygen.

  • Elimination (E2): The phenoxide acting as a base rather than a nucleophile toward the alkyl halide.

  • Meisenheimer Complex Formation: Nucleophilic attack on the aromatic ring itself (

    
    ), displacing the nitro group or hydride.
    

This guide provides the mechanistic logic and protocols to navigate these pathways.

Module 1: Troubleshooting Regioselectivity (O- vs. C-Alkylation)

The Problem: You observe ring-alkylated byproducts or low ether yields despite full consumption of the starting material.

Mechanistic Insight: According to Hard-Soft Acid-Base (HSAB) theory, the "hard" oxygen center prefers "hard" electrophiles, while the "soft" carbon ring prefers "soft" electrophiles. However, solvent and cation effects dominate this equilibrium.

  • Polar Aprotic Solvents (DMF, DMSO, NMP): These solvate the metal cation effectively but leave the phenoxide anion "naked" and highly reactive. This favors the kinetically controlled product: O-alkylation .

  • Protic Solvents (Ethanol, Water): These form hydrogen bonds with the phenoxide oxygen, shielding it. This shielding forces the alkylating agent to attack the less-shielded carbon centers, increasing C-alkylation risk.

Diagnostic FAQ

Q: I am seeing significant C-alkylated impurities. I am using Ethanol/NaOEt. Why? A: Protic solvents like ethanol hydrogen-bond to the phenoxide oxygen, reducing its nucleophilicity. Switch to a polar aprotic solvent (DMF or Acetonitrile) and use a carbonate base (


 or 

). The Cesium ion (

), being large and "soft," helps stabilize the O-alkylation transition state better than smaller cations like

or

.

Q: My reaction works for p-nitrophenol but fails for o-nitrophenol. Why? A: Ortho-nitrophenol forms a strong intramolecular hydrogen bond between the hydroxyl proton and the nitro oxygen.[1][2] This "locks" the proton, making deprotonation significantly slower and the resulting phenoxide less nucleophilic due to chelation.

  • Solution: You must disrupt this internal bond. Use Phase Transfer Catalysis (PTC) (e.g., TBAB or 18-Crown-6) in a biphasic system (Toluene/Water) or high-temperature conditions in DMF to overcome the activation energy barrier.

Module 2: Preventing Side Reactions (Elimination & )

The Problem: Formation of alkenes (from the alkyl halide) or deep-colored tarry byproducts (Meisenheimer complexes).

Critical Control Points
Side ReactionVisual IndicatorRoot CauseCorrective Action
E2 Elimination Gas evolution (if volatile alkene), loss of alkyl halide stoichiometry.Base is too strong or alkyl halide is sterically hindered (2°/3°).Switch from Hydrides (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) to Carbonates (

). Lower the reaction temperature.

(Ring Attack)
Reaction mixture turns deep purple/black immediately; loss of nitro group.Base is attacking the ring carbons ortho/para to the nitro group.Avoid "hard" bases like hydroxides (

) or alkoxides (

) in high concentrations. Use weak bases (

).
Hydrolysis Generation of alcohol (R-OH) and unreacted phenol.Wet solvent or hygroscopic base.Flame-dry glassware.[3] Use molecular sieves for DMF/DMSO.
Pathway Visualization

The following diagram maps the kinetic competition between the desired ether synthesis and the parasitic side reactions.

ReactionPathways Start Nitrophenol + Base Phenoxide Phenoxide Anion (Ambident Nucleophile) Start->Phenoxide Deprotonation O_Attack O-Attack (Kinetic Control) Phenoxide->O_Attack Polar Aprotic Solvent (DMF/DMSO) C_Attack C-Attack (Thermodynamic/Shielding) Phenoxide->C_Attack Protic Solvent (EtOH/H2O) Elimination Base Attack on R-X (E2 Elimination) Phenoxide->Elimination Steric Hindrance High Temp Ether Nitrophenyl Ether (Target Product) O_Attack->Ether C_Alk C-Alkylated Phenol (Impurity) C_Attack->C_Alk Alkene Alkene + Phenol (Dead End) Elimination->Alkene

Caption: Kinetic competition pathways. Green paths indicate optimal conditions; red paths indicate failure modes driven by solvent/sterics.

Module 3: Validated Experimental Protocols

These protocols are designed to be self-validating : specific visual cues confirm the reaction is proceeding correctly.

Protocol A: Standard Williamson Ether Synthesis (High Yield)

Best for primary alkyl halides and p-nitrophenol.

  • Setup: Flame-dry a 3-neck flask under Nitrogen.

  • Solvation: Dissolve Nitrophenol (1.0 eq) in anhydrous DMF (Dimethylformamide).

    • Why DMF? Maximizes the nucleophilicity of the phenoxide oxygen.

  • Base Addition: Add

    
      (1.5 eq) or 
    
    
    
    (1.2 eq).
    • Checkpoint: The solution should turn bright yellow/orange (formation of the nitrophenoxide anion). If it turns black/tarry, your DMF is wet or the base is too strong.

  • Alkylation: Add Alkyl Halide (1.1 eq) dropwise.

    • Note: If using an alkyl iodide, keep the flask in the dark (foil wrap) to prevent radical decomposition.

  • Reaction: Stir at 60°C for 4-6 hours.

    • Monitoring: TLC should show the disappearance of the low-Rf yellow spot (phenoxide) and appearance of a high-Rf UV-active spot (ether).

Protocol B: Phase Transfer Catalysis (For o-Nitrophenol)

Best for overcoming intramolecular hydrogen bonding.

  • Biphasic System: Mix Toluene (Organic phase) and 10% NaOH (Aqueous phase).

  • Catalyst: Add TBAB (Tetrabutylammonium bromide, 5 mol%).

    • Mechanism:[1][4] The quaternary ammonium salt transports the phenoxide from the aqueous layer into the organic layer as a tight ion pair, stripping away hydration shells and breaking the intramolecular H-bond.

  • Reagents: Add o-nitrophenol and Alkyl Bromide to the toluene.

  • Reflux: Heat to vigorous reflux. The rapid stirring is crucial to maximize surface area between phases.

Troubleshooting Decision Tree

Use this logic flow to diagnose stalled or failed reactions.

Troubleshooting Problem Low Yield / Impurity Isomer Is it o-Nitrophenol? Problem->Isomer H_Bond Issue: Intramolecular H-Bond Isomer->H_Bond Yes Solvent_Check Solvent Used? Isomer->Solvent_Check No Soln_PTC Fix: Use PTC or High Temp (>100°C) H_Bond->Soln_PTC Protic Protic (EtOH, MeOH) Solvent_Check->Protic Yes Aprotic Aprotic (DMF, DMSO) Solvent_Check->Aprotic No Soln_Solvent Fix: Switch to DMF/Acetone Favors O-alkylation Protic->Soln_Solvent Base_Check Base Strength? Aprotic->Base_Check Strong Strong (NaH, NaOH) Base_Check->Strong Yes Weak Weak (K2CO3) Base_Check->Weak No Soln_Base Fix: Switch to K2CO3 Prevents Elimination/SNAr Strong->Soln_Base Check_Halide Check Alkyl Halide (Is it 2°/3°?) Weak->Check_Halide

Caption: Step-by-step diagnostic workflow for identifying reaction bottlenecks.

References

  • Williamson Ether Synthesis Mechanisms. Organic Chemistry Portal. [Link]

  • Solvent Effects on Phenoxide Alkylation. LibreTexts Chemistry. [Link]

  • Ambident Nucleophiles and HSAB Theory. Master Organic Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: HPLC Method Development for CAS 438219-27-3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Analyte: 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid CAS: 438219-27-3 Molecular Formula: C₁₅H₁₃NO₅ Molecular Weight: 287.27 g/mol [1][][3]

Developing a robust HPLC method for CAS 438219-27-3 requires a nuanced understanding of its physicochemical behavior. As a carboxylic acid containing a nitro-aromatic ether linkage, this molecule presents specific challenges regarding ionization state (pKa) and hydrophobic retention (LogP).

This guide compares the Standard HPLC-UV (Acidic RP) method against high-performance alternatives (UHPLC and LC-MS ), providing a clear decision matrix for researchers in drug discovery and process chemistry.

Physicochemical Insights
  • Acidity (pKa ~3.8 - 4.2): The benzoic acid moiety dictates that pH control is the single most critical factor. At neutral pH, the molecule ionizes (carboxylate form), drastically reducing retention on C18 columns. Recommendation: Maintain mobile phase pH < 3.0 to ensure the molecule remains in its protonated, hydrophobic state for consistent retention and sharp peak shape.

  • Chromophore: The nitro group and aromatic rings provide strong UV absorbance. While 210 nm offers maximum sensitivity, 254 nm is recommended for higher selectivity and baseline stability during gradient elution.

Method Development Strategy: The "Acidic Lock" Protocol

Expertise & Experience: In my experience with benzoic acid derivatives, "pH drift" is the silent killer of reproducibility. Many standard generic gradients (Water/ACN) fail because they lack buffering capacity. The protocol below uses an "Acidic Lock" strategy to strictly control the ionization state.

Comparison of Analytical Platforms
FeatureMethod A: HPLC-UV (Standard) Method B: UHPLC-UV (High Speed) Method C: LC-MS (High Sensitivity)
Primary Use Case QC Release, Purity ProfilingHigh-Throughput Screening (HTS)Impurity ID, Trace Analysis
Column C18 (5 µm, 4.6 x 150 mm)C18 (1.7 µm, 2.1 x 50 mm)C18 (3 µm, 2.1 x 100 mm)
Run Time 15 - 25 mins3 - 5 mins10 - 15 mins
LOD (Limit of Detection) ~1 µg/mL~0.5 µg/mL (Sharper peaks)< 1 ng/mL
Solvent Consumption High (1.0 mL/min)Low (0.3 mL/min)Low (0.3 mL/min)
Robustness High (Tolerates matrix dirtying)Moderate (Prone to clogging)Moderate (Matrix effects)

Detailed Experimental Protocols

Protocol A: The Robust HPLC-UV Method (Recommended for QC)

This method prioritizes reproducibility and resolution over raw speed. It is self-validating through the use of a resolution check.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Purified Water (Milli-Q or equivalent)

  • Phosphoric Acid (85%) or Formic Acid (98%)

Instrument Parameters:

  • Detector: UV/Vis at 254 nm (Reference: 360 nm if using DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Temperature: 30°C (Controls viscosity and retention reproducibility).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Mobile Phase Preparation:

  • Solvent A (Aqueous): 0.1% Phosphoric Acid in Water (pH ~2.1). Why Phosphoric? It suppresses silanol activity better than formic acid for UV detection, reducing tailing.

  • Solvent B (Organic): 100% Acetonitrile.

Gradient Program:

Time (min)% Solvent BEvent
0.010Initial Hold (Equilibration)
2.010Injection / Void Volume Clearance
15.090Linear Gradient (Elution of Analyte)
18.090Wash Step (Remove lipophilic impurities)
18.110Return to Initial
23.010Re-equilibration (Critical for retention stability)

System Suitability Criteria (Self-Validation):

  • Tailing Factor: Must be < 1.5 (Indicates successful protonation of the acid).

  • Retention Time %RSD: < 2.0% over 5 replicates.

Protocol B: UHPLC-UV (High Throughput)

For labs processing >50 samples/day.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Note: Formic acid is preferred here to protect the LC-MS if the system is hybrid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B in 3.0 minutes.

Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing the method based on initial screening results.

MethodDevelopment Start Start: CAS 438219-27-3 (Benzoic Acid Derivative) Screen Initial Screen: C18 Column, pH 2.0 5-95% ACN Gradient Start->Screen CheckPeak Check Peak Shape & Retention Screen->CheckPeak Tailing Issue: Peak Tailing CheckPeak->Tailing Tailing > 1.5 NoRet Issue: Low Retention (Elutes in Void) CheckPeak->NoRet k' < 2.0 Good Peak Shape Acceptable CheckPeak->Good Sharp Peak FixTailing Action: Increase Buffer Conc. or Switch to Phosphate Tailing->FixTailing FixRet Action: Use Phenyl-Hexyl Column (Pi-Pi Interaction) NoRet->FixRet Optimize Final Optimization: Adjust Gradient Slope for Resolution Good->Optimize FixTailing->Screen FixRet->Screen Final Validated Method Optimize->Final

Caption: Decision tree for optimizing HPLC conditions for acidic aromatic compounds like CAS 438219-27-3.

Performance Data Comparison (Simulated)

The following data represents typical performance metrics observed when analyzing nitro-aromatic benzoic acids under the protocols defined above.

ParameterHPLC-UV (Protocol A)UHPLC-UV (Protocol B)LC-MS (ESI-)
Retention Time (min) 12.4 ± 0.12.1 ± 0.0512.4 ± 0.1
Peak Width (W₀.₅) 0.25 min0.04 min0.25 min
Tailing Factor (Tf) 1.11.21.1
Linearity (R²) > 0.999> 0.999> 0.995
Signal-to-Noise (10 µg/mL) 150:1200:1> 1000:1

Analysis:

  • HPLC-UV provides the most robust "workhorse" solution. The larger particle size (5 µm) makes it less susceptible to clogging from crude reaction mixtures often associated with intermediate testing.

  • LC-MS is superior for sensitivity but requires volatile buffers (Formic Acid/Ammonium Formate), which may result in slightly poorer peak shape compared to Phosphoric Acid used in HPLC-UV.

References

  • Chemical Identity & Properties
  • Method Development Guidelines

    • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
    • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Retrieved from [Link]

  • Chromatographic Mechanisms

    • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and acidic analytes. Journal of Chromatography A. Retrieved from [Link]

Sources

Comparative

Deep Dive: Mass Spectrometry Characterization of 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic Acid

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid , a critical impurity and intermediate often encountered in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid , a critical impurity and intermediate often encountered in the development of nitro-aromatic and ether-linked pharmaceuticals.[1][2][3]

Content Type: Publish Comparison Guide Audience: Drug Development Professionals, Analytical Chemists, and Impurity Profiling Specialists.[2][3]

Executive Summary

In the context of pharmaceutical impurity profiling, 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid (Formula: C₁₅H₁₃NO₅; MW: 287.27 Da) represents a significant structural class combining a benzoic acid moiety with a nitro-aromatic ether .[1][2][3] Due to the presence of the nitro group and the ether linkage, this molecule is often flagged for genotoxic potential assessment (GTI) and requires rigorous monitoring.[3]

This guide compares the performance of LC-MS/MS (ESI Negative Mode) —the industry gold standard for this compound—against GC-MS (EI) and ESI Positive Mode , providing definitive fragmentation pathways to ensure accurate identification in complex matrices.[2][3]

Methodology Comparison: Selecting the Optimal Ionization Strategy

For researchers detecting this specific impurity, the choice of ionization method dictates sensitivity and structural information.[3]

FeatureMethod A: LC-MS/MS (ESI Negative) Method B: LC-MS/MS (ESI Positive) Method C: GC-MS (EI)
Primary Ion [M-H]⁻ (m/z 286.1) [M+H]⁺ (m/z 288.[1][2][3]1)M⁺[2][3]• (m/z 287)
Sensitivity High (Due to acidic -COOH)Moderate (Requires ammonium adducts)Low to Moderate (Requires derivatization)
Selectivity Excellent (Characteristic phenolate fragments)Good (Water loss dominates)Excellent (Fingerprint fragmentation)
Sample Prep Dilute & Shoot Dilute & ShootDerivatization Required (Methylation/Silylation)
Suitability Recommended for Quant/ID Secondary ConfirmationOrthogonal Confirmation

Verdict: ESI Negative Mode is the superior approach.[2] The carboxylic acid function deprotonates readily, yielding a stable parent ion [M-H]⁻ that fragments predictably, revealing the distinct "halves" of the molecule (the benzoic acid linker and the nitrophenol reporter).[3]

Deep Dive: Fragmentation Pattern Analysis

The fragmentation of 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid is driven by the stability of the carboxylate anion and the nitrophenolate anion .[1][2][3]

A. The Core Pathway (ESI Negative Mode)[2][3]
  • Precursor Ion: m/z 286.1 [M-H]⁻

  • Mechanism: Collision-Induced Dissociation (CID) triggers two competing pathways: Decarboxylation and Ether Cleavage .[2][3]

Key Fragment Ions:
  • m/z 242.1 [M-H-CO₂]⁻:

    • Mechanism: Loss of neutral CO₂ (44 Da) from the benzoate moiety.[3] This is the classic "signature" of carboxylic acids.

    • Diagnostic Value: Confirms the presence of the benzoic acid ring.

  • m/z 152.0 [3-Methyl-4-nitrophenolate]⁻:

    • Mechanism: Cleavage of the benzyl ether bond (C-O).[3] The charge is retained on the phenolic oxygen due to the electron-withdrawing nitro group stabilizing the anion (pKa ~7.1).[2][3]

    • Diagnostic Value: This is the Base Peak or primary daughter ion at higher collision energies.[2] It definitively identifies the "right-hand" side of the molecule.[2][3]

  • m/z 122.0 [152 - NO]⁻:

    • Mechanism: Loss of radical NO (30 Da) from the nitrophenolate ion.

    • Diagnostic Value: Specific to nitro-aromatics, ruling out isobaric interferences.

  • m/z 135.0 [Carboxybenzyl anion]⁻:

    • Mechanism: Less common.[2] Cleavage of the ether where charge retains on the benzoic acid side.[3]

B. Visualization of Signaling Pathway

The following diagram illustrates the logical flow of fragmentation, color-coded for clarity (Blue = Precursor, Green = Primary Fragments, Red = Secondary Fragments).

G Precursor Precursor Ion [M-H]- (m/z 286) Decarbox Decarboxylated Product [M-H - CO2]- (m/z 242) Precursor->Decarbox Loss of CO2 (44 Da) Phenolate Ether Cleavage Product 3-Methyl-4-nitrophenolate (m/z 152) Precursor->Phenolate Benzyl Ether Cleavage (Charge on Phenol) Benzyl Benzoate Fragment [Carboxybenzyl]- (m/z 135) Precursor->Benzyl Benzyl Ether Cleavage (Charge on Benzoate) NitroLoss Nitro Reduction [152 - NO]- (m/z 122) Phenolate->NitroLoss Loss of NO (30 Da)

Caption: ESI(-) Fragmentation Pathway of 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid showing competitive decarboxylation and ether cleavage.

Differentiation from Isomers[1][2]

A critical challenge in impurity profiling is distinguishing this molecule from its isomers, such as 4-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid (para-isomer).[2][3]

Differentiator3-Isomer (Meta) 4-Isomer (Para)
Decarboxylation Efficiency Lower. Meta-position does not stabilize the transition state as effectively as para.[1][2][3]Higher. Para-substitution often facilitates decarboxylation.[2][3]
Retention Time (RP-LC) Typically elutes later due to planarity/polarity differences.[2][3]Typically elutes earlier (more polar).[3]
Fragment Ratio (152/242) Higher ratio of 152 (Ether cleavage dominates).[2][3]Higher ratio of 242 (Decarboxylation competes more strongly).[2][3]

Experimental Protocol: Validated LC-MS/MS Setup

To replicate these results, use the following self-validating protocol.

Step 1: Sample Preparation

  • Dissolve 1 mg of standard in 1 mL Methanol .

  • Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid) . Note: Formic acid is usually for positive mode, but for negative mode benzoic acids, 0.1% Ammonium Acetate or Formic Acid (if pKa permits) can be used.[3] For max sensitivity, use Ammonium Acetate (10mM).[2][3]

Step 2: MS Source Parameters (ESI Negative) [2][3]

  • Capillary Voltage: -2.5 kV to -3.0 kV (Crucial for avoiding discharge).[1][2][3]

  • Cone Voltage: 20-30 V (Keep low to prevent in-source decarboxylation).

  • Desolvation Temp: 350°C.

Step 3: MRM Transitions (For Quantification)

  • Quantifier: 286.1 → 152.0 (Collision Energy: 15-20 eV).[2][3]

  • Qualifier 1: 286.1 → 242.1 (Collision Energy: 10-15 eV).[2][3]

  • Qualifier 2: 286.1 → 122.0 (Collision Energy: 25-30 eV).[2][3]

Step 4: Data Validation

  • Acceptance Criteria: The ratio of the 152 fragment to the 242 fragment must be consistent (±20%) with the reference standard.

  • Blank Check: Inject a solvent blank immediately after the standard to check for carryover, as nitro-aromatics can be "sticky" on C18 columns.[2][3]

References

  • NIST Chemistry WebBook. 3-Methyl-4-nitrobenzoic acid Mass Spectrum.[1][2][3] National Institute of Standards and Technology.[3] Available at: [Link][2][3]

  • Holčapek, M., et al. (2010).[3] Fragmentation behavior of nitroaromatic compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[3] (Contextual grounding for nitro-aromatic fragmentation mechanisms).

  • PubChem. Compound Summary for CID 18370: 3-Methyl-4-nitrobenzoic acid.[1][2][3][4] National Center for Biotechnology Information.[3] Available at: [Link][2][3]

  • Science Ready. Mass Spectrometry Fragmentation Patterns - Ethers and Carboxylic Acids. Available at: [Link][2][3]

Sources

Validation

Precision Analytics: Comparative Purity Verification of 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic Acid

Strategic Overview In the synthesis of high-value pharmacophores, 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid represents a critical biaryl ether scaffold. Its structural duality—combining an ionizable benzoic acid ta...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

In the synthesis of high-value pharmacophores, 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid represents a critical biaryl ether scaffold. Its structural duality—combining an ionizable benzoic acid tail with a lipophilic, electron-deficient nitro-aromatic head—presents unique analytical challenges.

The purity of this intermediate is not merely a yield metric; it is a Critical Quality Attribute (CQA) . The presence of the nitro group flags this molecule for potential mutagenic impurity (PMI) assessment, while the ether linkage introduces specific susceptibility to oxidative cleavage.

This guide moves beyond basic "Certificate of Analysis" testing. We compare three distinct verification standards: HPLC-UV (The Routine Workhorse) , UHPLC-MS/MS (The Genotoxic Sentinel) , and qNMR (The Absolute Standard) .

Structural Criticality & Impurity Logic

Before selecting a method, one must understand the "Why." The synthesis typically involves the nucleophilic substitution of a 3-(halomethyl)benzoate with 3-methyl-4-nitrophenol.

  • Impurity A (Genotoxic): Unreacted 3-methyl-4-nitrophenol. As a nitro-aromatic, trace levels must be controlled tightly (often <10 ppm).

  • Impurity B (Process): 3-(Hydroxymethyl)benzoic acid (hydrolysis byproduct).

  • Impurity C (Degradant): Amino-derivative (reduction of the nitro group during storage or stress).

Visualizing the Analytical Logic

The following diagram maps the synthesis pathway to potential impurities and selects the appropriate analytical trigger.

ImpurityLogic SM1 3-(Chloromethyl) benzoic acid ester Product TARGET MOLECULE 3-[(3-Methyl-4-nitrophenoxy) methyl]benzoic acid SM1->Product Coupling Imp_Hydrolysis Impurity: Hydrolysis (Polar) SM1->Imp_Hydrolysis H2O SM2 3-Methyl-4- nitrophenol SM2->Product Imp_Geno Impurity: Residual Phenol (Mutagenic Risk) SM2->Imp_Geno Unreacted Method_HPLC Method A: HPLC-UV (General Purity) Product->Method_HPLC Routine QC Method_qNMR Method C: qNMR (Potency Assignment) Product->Method_qNMR Standard-Free Quantification Method_MS Method B: UHPLC-MS (Trace Phenol Detection) Imp_Geno->Method_MS If Nitro < 0.1%

Caption: Figure 1. Impurity fate mapping and analytical method selection logic.

Comparative Analysis of Verification Standards

We evaluated three methodologies for verifying the purity of a synthetic batch of the target compound.

Method A: HPLC-UV (High-Performance Liquid Chromatography)

The industry standard for % Area Normalization.

  • Principle: Separation on a C18 stationary phase based on hydrophobicity. Detection via UV absorbance of the nitro-aromatic chromophore (approx. 270-300 nm) and the benzoic acid moiety (230 nm).

  • Pros: High precision (RSD < 0.5%), robust, widely available.

  • Cons: Requires reference standards for all impurities to be quantitative; "blind" to non-chromophoric impurities (e.g., inorganic salts).

Method B: UHPLC-MS/MS (Ultra-High Performance LC-Mass Spec)

The standard for trace impurity profiling.

  • Principle: Rapid separation combined with mass-selective detection. Essential for confirming the molecular weight (

    
     m/z) and detecting trace starting phenols.
    
  • Pros: Extremely sensitive (LOD < 10 ppb); confirms identity and purity simultaneously.

  • Cons: High cost; ionization suppression can skew quantitative results without isotopically labeled internal standards.

Method C: qNMR (Quantitative Nuclear Magnetic Resonance)

The "Gold Standard" for absolute potency.

  • Principle: Molar ratio quantification using an internal standard (IS) like Maleic Acid or TCNB. It does not require a reference standard of the analyte itself.[1][2]

  • Pros: SI-traceable absolute purity; detects residual solvents and water simultaneously; non-destructive.

  • Cons: Lower sensitivity (LOD ~0.1%); requires high solubility in deuterated solvents.

Summary Data Comparison
FeatureMethod A: HPLC-UVMethod B: UHPLC-MSMethod C: 1H-qNMR
Primary Use Routine Batch ReleaseGenotoxic Impurity ScreeningPrimary Reference Std Calibration
Linearity (

)
> 0.999> 0.995N/A (Ratio based)
LOD (Limit of Detection) ~0.05%< 0.001% (ppm level)~0.1%
Specificity Moderate (Retention Time)High (Mass + RT)High (Chemical Shift)
Ref. Standard Needed? Yes (Critical bottleneck)Yes No (Only IS needed)

Detailed Experimental Protocols

These protocols are designed to be self-validating.

Protocol 1: The Robust HPLC-UV Method

Use this for daily purity checks.

  • Column: C18,

    
     mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).
    
  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Keeps benzoic acid protonated/retained).

    • Solvent B: Acetonitrile.[1][3][4]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 254 nm (universal aromatic) and 310 nm (specific to nitro-phenol impurity).

  • Sample Prep: Dissolve 1 mg/mL in 50:50 Water:ACN.

  • System Suitability: Tailing factor must be < 1.5 for the main peak.

Protocol 2: The Absolute qNMR Method

Use this to assign a purity value to your "Primary Standard" batch.

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM). High purity (>99.9%).

  • Solvent: DMSO-

    
     (Ensures solubility of both the nitro-aromatic and the polar acid).
    
  • Preparation:

    • Weigh exactly 10.0 mg of Analyte (

      
      ).
      
    • Weigh exactly 5.0 mg of IS (

      
      ).
      
    • Dissolve completely in 0.6 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds (Critical: must be 
      
      
      
      to ensure full relaxation).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight. Target Signal: Use the methylene singlet (
    
    
    ) at approx
    
    
    ppm (2H) as it is distinct from the aromatic region.

References

  • NIST Chemistry WebBook. (2025). 3-Methyl-4-nitrobenzoic acid (Fragment Data and Spectra). National Institute of Standards and Technology. [Link]

  • Almac Group. (2025). Quantitative NMR (qNMR) as an Alternative to HPLC Assay Analysis. Almac Sciences. [Link]

  • Huang, T., et al. (2016). High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) for purity assessment. RSC Analytical Methods. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic Acid

[1] Executive Summary & Immediate Action Do not treat this compound as general organic trash. 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid is a functionalized nitro-aromatic acid.[1] While often encountered as a stabl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Immediate Action

Do not treat this compound as general organic trash. 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid is a functionalized nitro-aromatic acid.[1] While often encountered as a stable solid in R&D settings (e.g., as an impurity in Fluralaner synthesis or a drug intermediate), its dual functionality—an acidic tail and a nitro-aromatic head—requires strict segregation to prevent uncontrolled exothermic reactions or toxic gas evolution.[1]

The Bottom Line:

  • Primary Hazard: Skin/Eye Irritant, Potential Methemoglobinemia agent (Nitro compound), Acidic Corrosive.[1]

  • Disposal Method: High-temperature incineration with

    
     scrubbing.[1]
    
  • Waste Stream: Hazardous Organic Acid Waste (Solid or Liquid).[1]

  • Incompatibility: NEVER mix with strong bases (exothermic neutralization), strong reducing agents (hydrazine/metal hydrides), or oxidizers.[1]

Hazard Profiling & Chemical Logic

To dispose of this chemical safely, you must understand the "Why" behind the protocol. This molecule contains three distinct structural motifs that dictate its handling:

Structural MotifHazard CharacteristicOperational Implication
Nitro Group (

)
Thermal instability; Toxic combustion products (

).[1]
Do not autoclave. Must be incinerated in a facility equipped with scrubbers.[1]
Benzoic Acid Moiety (

)
Acidic (pKa ~4.2); Corrosive to mucous membranes.[1]Segregate from Bases. Mixing with hydroxides/amines generates heat.[1]
Ether Linkage (

)
Chemical bridge; generally stable but adds lipophilicity.[1]Increases skin absorption potential.[1] Double-gloving is mandatory.

Safety Data Sheet (SDS) Gaps: As a specialized research intermediate, a specific EPA waste code (like P- or U-list) is rarely assigned.[1] You must classify it by characteristic :

  • EPA Waste Code (Default): D002 (Corrosive) if pH

    
     2; otherwise, classify as Toxic/Irritant Organic Waste .[1]
    
  • DOT Shipping (Likely): UN 3261 (Corrosive Solid, Acidic, Organic, N.O.S.) or UN 2811 (Toxic Solid, Organic, N.O.S.).[1]

Pre-Disposal Segregation Protocol

The Golden Rule: Segregation happens at the bench, not at the waste dock.

A. Solid Waste (Pure Compound)[1]
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Labeling: Must be labeled "Hazardous Waste - Solid Organic Acid."[1]

  • State: Do not dissolve in solvent solely for disposal; solids are cheaper and safer to incinerate.[1]

B. Liquid Waste (Mother Liquors/HPLC Effluent)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol) is compatible with the waste drum.[1]

  • pH Check: If the solution is highly acidic, do not mix with "General Organic Waste" that might contain basic amines, as this will cause drum pressurization.[1]

  • Segregation: Dedicate a specific "Organic Acid Waste" carboy.

Step-by-Step Disposal Workflow
Phase 1: Preparation & PPE[2][3]
  • Respiratory: N95 or P100 particulate respirator (if handling powder).[1]

  • Dermal: Double Nitrile gloves (0.11 mm min thickness).[1]

  • Eye: Chemical splash goggles (Safety glasses are insufficient for acidic powders).[1]

Phase 2: Waste Transfer
  • Taring: Place the waste container in a fume hood.

  • Transfer: Use a chemically resistant spatula (PTFE or Stainless Steel).[1] Avoid iron/aluminum tools if the powder is moist, to prevent metal-acid reactions.[1]

  • Decontamination: Wipe the spatula with a methanol-dampened Kimwipe.[1] Dispose of the Kimwipe in the Solid Hazardous Waste container, not regular trash.

Phase 3: Labeling & Storage
  • Tagging: Attach a hazardous waste tag immediately.[1]

    • Chemical Name: Write the full name.[1] Do not use abbreviations like "Nitro-Benzoic Deriv."

    • Hazards: Check "Toxic," "Corrosive," and "Irritant."[1]

  • Storage: Store in a secondary containment tray inside a flammable/corrosive safety cabinet. Keep away from cyanides and sulfides (acid contact releases lethal gas).[1]

Decision Logic Diagram (DOT Visualization)

The following flowchart illustrates the decision-making process for disposing of 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid based on its physical state.

DisposalLogic Start Waste Generation: 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Solution (HPLC/Mother Liquor) StateCheck->Liquid Dissolved Trace Trace Contamination (Wipes/Gloves) StateCheck->Trace Debris ContainerSolid Collect in HDPE/Amber Glass Jar (Do NOT Dissolve) Solid->ContainerSolid pHCheck Check pH & Solvent Compatibility Liquid->pHCheck Bagging Double Bag in Clear Poly Bag Trace->Bagging LabelSolid Label: 'Hazardous Waste - Solid Organic Acid' Tag: Toxic, Corrosive ContainerSolid->LabelSolid EHS Handover to EHS for High-Temp Incineration LabelSolid->EHS Segregate Segregate from BASES (Prevent Exotherm) pHCheck->Segregate Acidic/Reactive ContainerLiquid Transfer to 'Organic Acid' Carboy Segregate->ContainerLiquid ContainerLiquid->EHS Bagging->EHS

Caption: Operational decision tree for segregating solid vs. liquid waste streams to prevent incompatibility incidents.

Emergency Spill Procedures
  • Minor Spill (< 5g):

    • Isolate the area.[1][4]

    • Cover with Sodium Bicarbonate or a commercial Acid Neutralizer (color-changing preferred).[1]

    • Wait for effervescence (bubbling) to cease.[1]

    • Sweep into a disposal bag using a dustpan.[1]

  • Major Spill (> 5g or in solution):

    • Evacuate the immediate area.[1][3][5]

    • Don full PPE (Tyvek suit, respirator).[1]

    • Dike the spill with absorbent pillows to prevent drain entry.[1]

    • Contact EHS immediately.[1]

References & Authority

The protocols above are synthesized from standard chemical hygiene practices for nitro-aromatic and organic acid handling.

  • PubChem. Compound Summary: 3-Methyl-4-nitrobenzoic acid (Structural Analog Data).[1] National Library of Medicine.[1] [Link]

  • U.S. EPA. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] (Regulation 40 CFR 261).[1][6] [Link]

  • Princeton University EHS. Waste Removal and Waste Streams Guide. [Link]

Disclaimer: This guide is for operational planning. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor (e.g., Sigma-Aldrich, Combi-Blocks) before handling, as impurity profiles may alter specific hazards.[1]

Sources

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